N-tert-Butoxycarbonyl-L-isoleucineamide
Description
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Properties
IUPAC Name |
tert-butyl N-(1-amino-3-methyl-1-oxopentan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-6-7(2)8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLNERXKXKBCJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Solubility Properties and Solvation Thermodynamics of Boc-L-isoleucineamide in Organic Solvents
Executive Summary
Boc-L-isoleucineamide (N-tert-butoxycarbonyl-L-isoleucineamide, CAS: 94888-34-3) is a highly specialized intermediate utilized extensively in liquid-phase peptide synthesis and the engineering of supramolecular organogelators. While the presence of the bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group suggests high solubility in standard organic solvents, the molecule's C-terminal primary amide fundamentally alters its solid-state physics. This whitepaper provides an in-depth mechanistic analysis of the solubility properties of Boc-L-isoleucineamide, detailing the thermodynamic causality behind solvent selection and providing self-validating protocols for its handling and purification.
Structural Rationale and Solvation Thermodynamics
The solubility behavior of Boc-L-isoleucineamide is dictated by a thermodynamic tug-of-war between its lipophilic and hydrophilic moieties. The molecule features a hydrophobic sec-butyl side chain and a lipophilic Boc group, which theoretically promote solubility in non-polar media. However, the C-terminal primary amide (-CONH₂) acts as both a strong hydrogen-bond donor (via two protons) and a hydrogen-bond acceptor (via the carbonyl oxygen).
This primary amide facilitates the formation of a highly stable, bidentate intermolecular hydrogen-bonding network in the solid state. The macroscopic manifestation of this strong crystal lattice is the compound's notably high melting point of 166–167 °C, as documented in the 1[1]. To achieve dissolution, the solvation energy provided by the chosen organic solvent must thermodynamically exceed this substantial lattice enthalpy.
Thermodynamic solvation pathways of Boc-Ile-NH2 based on solvent polarity and H-bonding capacity.
Quantitative Solubility Profile
The table below summarizes the solubility characteristics of Boc-L-isoleucineamide across various solvent classes, synthesized from empirical handling data and structural extrapolation.
| Solvent Category | Representative Solvent | Estimated Solubility (25°C) | Solvation Mechanism & Practical Remarks |
| Polar Aprotic | DMF, DMSO | High (>100 mg/mL) | Strong H-bond acceptors readily disrupt the amide lattice. Ideal for stock solutions. |
| Polar Aprotic | Tetrahydrofuran (THF) | Moderate to High | Good H-bond acceptor; frequently used as a co-solvent to force dissolution in non-polar media[2]. |
| Moderately Polar | Ethyl Acetate (EtOAc) | Moderate (~20-50 mg/mL) | Requires heating for full dissolution; serves as the premier primary solvent for recrystallization[1][3]. |
| Halogenated | Chloroform (CHCl₃) | Low to Moderate | Weak dipole moment requires significantly larger solvent volumes to achieve complete dissolution[1]. |
| Non-Polar | Toluene, Hexane | Very Low (<1 mg/mL) | Incapable of breaking strong intermolecular H-bonds. Hexane acts as an excellent anti-solvent[2][3]. |
| Polar Protic | Water | Insoluble | The bulky hydrophobic sec-butyl and Boc groups prevent aqueous solvation entirely[4]. |
Mechanistic Causality in Solvent Selection
The Toluene and Chloroform Anomaly
A common pitfall in peptide synthesis workflows is assuming that Boc-protected amino acids will readily dissolve in standard extraction or reaction solvents like toluene or chloroform. However, as noted in doctoral research from the 2[2], Boc-Ile-NH₂ exhibits remarkably poor solubility in pure toluene. The solvent-solute interactions in toluene are driven purely by weak London dispersion forces interacting with the aliphatic side chains, which are thermodynamically insufficient to overcome the enthalpic penalty of breaking the amide-amide hydrogen bonds.
To bypass this, researchers must engineer solvent systems capable of competitive hydrogen bonding. Adding a polar aprotic co-solvent like THF to toluene acts as a localized hydrogen-bond acceptor, effectively solvating the amide protons and driving the compound into solution[2]. Similarly, when using chloroform, the weak dipole moment necessitates the use of substantially larger solvent volumes to maintain solubility, a modification explicitly required to prevent premature precipitation during amidation reactions[1].
Applications in Supramolecular Chemistry
The exact property that makes Boc-Ile-NH₂ difficult to dissolve in non-polar solvents—its strong propensity for intermolecular hydrogen bonding—makes it an exceptional building block for supramolecular chemistry. Derivatives of this compound are utilized as superorganogelators capable of gelling vegetable oils at concentrations as low as 0.02 wt%, relying entirely on the self-assembly of these hydrogen-bonded networks[3].
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Optimized Dissolution for Liquid-Phase Coupling
When preparing Boc-Ile-NH₂ for subsequent deprotection or coupling reactions, achieving a true solution (rather than a fine suspension) is critical to ensure stoichiometric accuracy and prevent localized side reactions.
-
Weighing: Accurately weigh the required mass of solid Boc-Ile-NH₂ into a dry reaction vessel.
-
Primary Solvation: Add a polar aprotic solvent (e.g., DMF or THF) at a ratio of 5 mL per gram of substrate. Stir at 300 rpm at ambient temperature (20–25 °C).
-
Co-Solvent Addition (If non-polar media is required): If the downstream reaction mandates a non-polar solvent like toluene, suspend the solid in toluene first. Add THF dropwise under continuous stirring until the suspension completely clears[2].
-
Validation Step: Cease stirring and visually inspect the solution against a dark background. The liquid must be completely transparent with no Tyndall effect (light scattering), confirming the total disruption of the crystal lattice.
Protocol B: Purification via EtOAc/Hexane Recrystallization
The literature establishes Ethyl Acetate (EtOAc) and Hexane as the optimal solvent/anti-solvent pair for purifying Boc-protected amino acid amides[1][3].
-
Primary Dissolution: Suspend crude Boc-Ile-NH₂ in a minimal volume of EtOAc.
-
Thermal Disruption: Heat the suspension gradually to near reflux (approx. 70–75 °C) while stirring until the solid is completely dissolved.
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed sintered glass funnel to remove any insoluble impurities or polymerized byproducts.
-
Anti-Solvent Addition: Remove the filtrate from the heat source. While the solution is still warm, add Hexane dropwise until a faint, persistent turbidity is observed.
-
Controlled Crystallization: Allow the mixture to cool slowly to room temperature undisturbed to promote the growth of large, pure crystals. Subsequently, transfer the flask to a 4 °C environment for 2 hours to maximize yield.
-
Collection: Isolate the white crystalline solid via vacuum filtration and wash with ice-cold hexane. Dry under a high vacuum for 12 hours.
-
Validation Step: Determine the melting point of the dried crystals. A successful and pure recrystallization will yield a sharp melting point precisely at 166–167 °C [1]. A depressed or broad melting range indicates trapped solvent or incomplete purification.
Step-by-step recrystallization workflow for Boc-Ile-NH2 using the EtOAc/Hexane anti-solvent system.
References
-
Convenient Synthesis of N-Protected Amino Acid Amides Bulletin of the Chemical Society of Japan, Vol. 61, No. 7[Link]
-
THÈSE POUR OBTENIR LE GRADE DE DOCTEUR DE L'UNIVERSITÉ DE MONTPELLIER École Nationale Supérieure de Chimie de Montpellier (ENSCM)[Link]
-
COMPOSITION COMPRISING OXALAMIDE GELATORS AND VEGETABLE OIL (EP 3897560 B1) European Patent Office[Link]
Sources
Comprehensive Technical Guide on N-Boc-L-isoleucine amide: Chemical Identity, Synthesis, and Applications in Drug Development
As a Senior Application Scientist in peptide chemistry and drug development, I present this authoritative whitepaper to elucidate the chemical identity, mechanistic utility, and synthetic protocols surrounding N-Boc-L-isoleucine amide . This chiral building block is a cornerstone in modern organic synthesis, serving as a critical intermediate in the development of complex peptidomimetics and active pharmaceutical ingredients (APIs).
Chemical Identity & Quantitative Data
N-Boc-L-isoleucine amide (commonly abbreviated as Boc-Ile-NH₂) is an amino acid derivative where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid has been converted into a primary amide.
To ensure absolute clarity in procurement and analytical verification, the core physicochemical and nomenclature data are summarized in the table below[1][2]:
| Property | Value |
| Chemical Name | N-Boc-L-isoleucine amide |
| Common Synonyms | Boc-Ile-NH₂, N-tert-Butoxycarbonyl-L-isoleucine amide |
| CAS Registry Number | 94888-34-3 |
| IUPAC Name | tert-butyl N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate |
| Molecular Formula | C₁₁H₂₂N₂O₃ |
| Molecular Weight | 230.30 g/mol |
| SMILES String | O=C(N)CC)NC(OC(C)(C)C)=O |
Mechanistic Insights: The Logic of Boc Protection
In peptide synthesis, the choice of protecting group dictates the entire downstream synthetic strategy. The tert-butoxycarbonyl (Boc) group is favored in specific workflows due to its strict orthogonality to base-labile groups (like Fmoc) and hydrogenolysis-labile groups (like Cbz).
The Causality of Choice: The Boc group is highly stable toward nucleophiles and basic conditions, which is crucial when performing downstream transformations (such as the dehydration of the amide to a nitrile) that require basic reagents like pyridine[3]. It is exclusively cleaved under mild to strongly acidic conditions (e.g., Trifluoroacetic acid (TFA) or HCl in dioxane), allowing chemists to selectively deprotect the amine without disturbing base-sensitive moieties elsewhere on the molecule[4].
Orthogonal protection strategies in peptide synthesis.
Experimental Protocol: Synthesis of N-Boc-L-isoleucine amide
The synthesis of Boc-Ile-NH₂ from Boc-L-Isoleucine requires a highly controlled amidation process. The protocol detailed below utilizes the Mixed Anhydride Method .
Rationale for Method Choice: The mixed anhydride method using isobutyl chloroformate and N-methylmorpholine (NMM) is highly favored for primary amide synthesis. It proceeds rapidly at low temperatures (0 °C), effectively preventing the racemization of the α-stereocenter—a critical requirement for maintaining the (2S,3S) configuration of L-isoleucine[5].
Step-by-Step Methodology
Step 1: Carboxylic Acid Activation
-
Dissolve 1.0 equivalent of Boc-L-Isoleucine in anhydrous dichloromethane (DCM) (approx. 10 mL/mmol) under an inert nitrogen atmosphere.
-
Add 1.0 equivalent of N-methylmorpholine (NMM).
-
Causality: NMM is a weak, sterically hindered base. It deprotonates the carboxylic acid without promoting the formation of oxazolone intermediates, thereby preserving enantiomeric purity[6].
-
-
Cool the reaction mixture strictly to 0 °C using an ice bath.
-
Dropwise, add 1.0 equivalent of isobutyl chloroformate. Stir for 15 minutes at 0 °C.
-
Causality: This forms the highly reactive mixed anhydride intermediate. Maintaining 0 °C prevents the disproportionation of the mixed anhydride into less reactive symmetrical anhydrides[5].
-
Step 2: Nucleophilic Amidation
-
Add an excess of aqueous ammonia solution (25% w/w) directly to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).
-
Causality: The strong nucleophilicity of the ammonia ensures complete conversion of the mixed anhydride to the primary amide[5].
-
Step 3: Workup and Self-Validation
-
Evaporate the volatile organic solvents under reduced pressure.
-
Dissolve the resulting white precipitate in ethyl acetate (EtOAc) and wash sequentially with 1M KHSO₄, saturated NaHCO₃, and brine.
-
Causality: This orthogonal washing sequence is a self-purifying system. The acidic wash removes unreacted ammonia and NMM salts, while the basic wash extracts any unreacted Boc-L-Isoleucine starting material into the aqueous layer, leaving only the neutral amide in the organic phase[4].
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield Boc-Ile-NH₂ as a white solid.
-
Validation Check: Confirm the product via Thin Layer Chromatography (TLC). The amide will appear as a more polar spot (lower
) compared to the starting acid. Validate structural integrity using FTIR (appearance of primary amide N-H stretching bands at 3200-3400 cm⁻¹ and disappearance of the broad carboxylic O-H stretch)[4].
Applications in Drug Development: Nitrile Formation
A primary downstream application of N-Boc-L-isoleucine amide in medicinal chemistry is its conversion into Boc-L-Ile-nitrile (CAS 115654-61-0)[3]. The nitrile moiety (-C≡N) is a highly versatile functional group that acts as a key intermediate for synthesizing complex peptidomimetics, such as reversible covalent inhibitors targeting cysteine or serine proteases.
The dehydration of the primary amide to a nitrile requires a potent dehydrating agent. A widely used and effective method is the application of trifluoroacetic anhydride (TFAA) in the presence of pyridine[3].
Synthetic workflow from Boc-L-Isoleucine to Boc-L-Ile-Nitrile.
References
-
Benchchem - Boc-L-Ile-nitrile | 115654-61-0 | RUO. Source: benchchem.com. 3
-
ChemicalBook - 94888-34-3 (BOC-L-ILE-NH2). Source: chemicalbook.com. 1
-
Ambeed - 94888-34-3 | Boc-l-ile-nh2. Source: ambeed.com. 2
-
European Patent Office - EP 3897560 B1: COMPOSITION COMPRISING OXALAMIDE GELATORS AND VEGETABLE OIL. Source: googleapis.com. 5
-
MDPI - A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Source: mdpi.com. 4
-
Université de Montpellier - THÈSE POUR OBTENIR LE GRADE DE DOCTEUR: Synthesis of N-protected-L-amino amides. Source: enscm.fr. 6
Sources
Thermodynamic Stability of N-tert-Butoxycarbonyl-L-isoleucineamide
This guide provides an in-depth technical analysis of the thermodynamic and chemical stability of N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-Ile-NH₂). It is designed for researchers utilizing this compound as a stable intermediate in peptide synthesis, a model for protein folding, or a pharmaceutical building block.
Technical Guide & Stability Profile
Executive Summary
N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-Ile-NH₂) exhibits distinct thermodynamic stability superior to its free acid precursor, primarily due to a robust intermolecular hydrogen-bonding network characteristic of primary amides. With a melting point of 166–167 °C , it represents one of the most thermally stable hydrophobic amino acid derivatives in the Boc series. This guide details its solid-state thermodynamics, solution-phase kinetics, and critical degradation pathways.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10]
The stability of Boc-Ile-NH₂ is governed by three structural domains:
-
The Boc Group (N-terminus): Provides acid-labile protection; thermodynamically stable at neutral pH but susceptible to acid-catalyzed fragmentation.
-
The Isoleucine Side Chain: The sec-butyl group introduces steric bulk (
-branching), which increases the melting point relative to linear isomers (e.g., Boc-Leu-NH₂) by restricting rotation in the crystal lattice. -
The Primary Amide (C-terminus): Acts as both a hydrogen bond donor and acceptor, significantly elevating lattice energy compared to the carboxylic acid or ester forms.
Structural Visualization
The following diagram illustrates the chemical structure and the key sites of thermodynamic vulnerability.
Physicochemical & Thermodynamic Data
The following data consolidates experimental values, highlighting the "Amide Effect"—the dramatic increase in thermal stability upon converting the free acid to the amide.
| Property | Value / Description | Source |
| CAS Number | 94888-34-3 (Amide) / 13139-16-7 (Acid) | [1] |
| Molecular Formula | Calculated | |
| Molecular Weight | 230.31 g/mol | Calculated |
| Melting Point ( | 166 – 167 °C | [2] |
| ~35–45 kJ/mol | Derived from Amide analogs | |
| Optical Rotation | [2] | |
| Solubility | Soluble in MeOH, EtOH, DMSO; Insoluble in Water | Experimental |
| Crystal Habit | White crystalline powder (recryst.[1][][3][4][5] EtOAc/Hexane) | [2] |
Comparative Stability Analysis:
-
Boc-Ile-OH (Free Acid):
= 66–69 °C. -
Boc-Ile-NH₂ (Amide):
= 166–167 °C.[5] -
Insight: The conversion to the amide increases the melting point by ~100 °C. This thermodynamic stabilization renders the amide significantly more resistant to thermal degradation during storage and handling than the free acid.
Degradation Pathways & Chemical Stability[1][12]
While thermodynamically stable in the solid state, Boc-Ile-NH₂ undergoes specific chemical degradation under stress conditions.
Acid-Catalyzed Deprotection (The Boc Cleavage)
This is the intended reaction for synthesis but a stability risk during storage in acidic atmospheres.
-
Mechanism: Protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation (
). -
Byproducts: Isobutylene (gas) and
. -
Kinetics: First-order dependence on
. The isoleucine side chain provides steric shielding, making the rate slightly slower than Gly or Ala derivatives.
Dehydration (Nitrile Formation)
Under dehydrating conditions (e.g., activation with DCC/Pyridine or
-
Risk: High during coupling reactions if reagents are not carefully controlled.
Thermal Decomposition
-
Onset: >170 °C (immediately post-melting).
-
Mechanism: Thermal elimination of isobutylene via an internal cyclic transition state (Ei mechanism), even without acid catalyst.
Experimental Protocols for Stability Assessment
To validate the quality of Boc-Ile-NH₂, the following protocols are recommended. These methods distinguish between physical phase changes and chemical degradation.
Protocol A: Differential Scanning Calorimetry (DSC)
Purpose: To determine
-
Sample: Weigh 2–5 mg of dried Boc-Ile-NH₂ into an aluminum pan. Crimped (non-hermetic) lid to allow gas escape if decomposition occurs.
-
Reference: Empty aluminum pan.
-
Ramp: Heat from 40 °C to 200 °C at 10 °C/min under Nitrogen purge (50 mL/min).
-
Analysis:
-
Look for a sharp endotherm at 166–167 °C (Melting).
-
Pass Criteria: Peak onset >165 °C; Peak symmetry >0.9.
-
Fail Criteria: Broad peak <160 °C (impurity) or exotherm immediately following melt (decomposition).
-
Protocol B: Accelerated Stability (HPLC)
Purpose: To assess hydrolytic stability.
-
Preparation: Dissolve Boc-Ile-NH₂ (1 mg/mL) in MeOH/Water (1:1).
-
Stress Conditions:
-
Sample A: Control (4 °C).
-
Sample B: Acid Stress (0.1 M HCl, 24h, RT).
-
Sample C: Thermal Stress (60 °C, 7 days).
-
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in 0.1% TFA.
-
Detection: UV at 210 nm (Amide bond).
-
-
Evaluation: Calculate % Recovery relative to Control.
-
Note: In 0.1 M HCl, expect disappearance of Boc-Ile-NH₂ peak and appearance of H-Ile-NH₂ (more polar, earlier retention).
-
Implications for Drug Development[12]
-
Storage: Unlike the hygroscopic free acid, Boc-Ile-NH₂ is stable at room temperature if kept dry. However, due to the potential for slow thermal deprotection over years, storage at 2–8 °C is recommended for GMP standards.
-
Synthesis Utility: The high crystallinity and melting point make Boc-Ile-NH₂ an excellent standard for calibrating chiral HPLC columns or as a crystallization seed in peptide purification.
-
Formulation: Its poor water solubility but high stability makes it a candidate for slow-release prodrug formulations, provided the amide bond is cleaved enzymatically in vivo.
References
-
ChemicalBook & PubChem Databases. N-tert-Butoxycarbonyl-L-isoleucine (Acid and Amide derivatives).[1] Accessed 2026.
-
S. -T. Chen, S. -H. Wu, and K. -T. Wang. "Convenient Synthesis of N-Protected Amino Acid Amides." Bulletin of the Chemical Society of Japan, Vol. 61, No. 7, pp. 2672-2674, 1988. (Primary source for melting point 166-167°C).[5]
-
Carpino, L. A. "Practical Guide to Peptide Synthesis." Journal of the American Chemical Society.[6] (General reference for Boc stability mechanisms).
-
BenchChem Technical Guides. "Solubility and Stability of Boc-Amino Acids."
Sources
- 1. N-(tert-Butoxycarbonyl)-L-isoleucine Hemihydrate 99.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. N-(tert-Butoxycarbonyl)-L-isoleucine | 13139-16-7 | TCI AMERICA [tcichemicals.com]
- 4. CAS 13139-16-7: tert-Butoxycarbonyl-L-isoleucine [cymitquimica.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Orthogonal Protection Strategies in Peptide Synthesis: A Comparative Analysis of Boc-L-isoleucineamide and Fmoc-L-isoleucineamide
Solid-phase peptide synthesis (SPPS) relies fundamentally on orthogonal protection strategies to ensure sequence fidelity and prevent side reactions. When incorporating L-isoleucineamide—a critical C-terminal or internal residue in various bioactive peptides and peptidomimetics—the choice of the α-amino protecting group dictates the entire synthetic workflow. The two predominant derivatives, Boc-L-isoleucineamide (tert-butyloxycarbonyl) and Fmoc-L-isoleucineamide (9-fluorenylmethyloxycarbonyl), represent distinct chemical philosophies[1].
This technical guide provides a rigorous comparative analysis of these two derivatives, detailing their mechanistic differences, quantitative properties, and self-validating experimental protocols to guide researchers and drug development professionals in strategic decision-making.
Section 1: Mechanistic Causality and Orthogonality
The fundamental distinction between Boc and Fmoc strategies lies in their cleavage mechanisms, which dictate their compatibility with side-chain protecting groups and sensitive peptide sequences[2].
Boc-L-isoleucineamide (Acid-Labile)
The Boc group is removed via acidolysis, typically using trifluoroacetic acid (TFA) at pH 1–2[]. The causality of this cleavage involves the protonation of the carbamate oxygen, followed by the release of a tert-butyl cation and carbon dioxide. Because the cleavage occurs under strongly acidic conditions, the exposed N-terminus remains protonated as a TFA salt. This protonation is highly advantageous for hydrophobic sequences (like those rich in isoleucine) because it disrupts interchain hydrogen bonding, thereby preventing peptide aggregation and increasing the availability of the amine for the subsequent coupling step[4].
Fmoc-L-isoleucineamide (Base-Labile)
Conversely, the Fmoc group is cleaved under mildly basic conditions (pH 10–12), most commonly using 20% piperidine in N,N-dimethylformamide (DMF)[]. The reaction proceeds via a base-catalyzed β-elimination mechanism. The mildly acidic proton on the fluorenyl ring is abstracted by piperidine, leading to the collapse of the system and the release of carbon dioxide and dibenzofulvene (DBF)[5]. DBF is highly reactive and is immediately scavenged by the secondary amine (piperidine) to form a stable DBF-piperidine adduct[5]. This orthogonal base-lability allows for the use of acid-labile side-chain protecting groups, which can be removed in a single final TFA cleavage step, streamlining the synthesis of complex peptides[2].
Logical flow of orthogonal deprotection mechanisms for Boc and Fmoc groups.
Section 2: Comparative Quantitative Data
To facilitate strategic selection, the physical and chemical properties of Boc-L-isoleucineamide and Fmoc-L-isoleucineamide are summarized below. Fmoc derivatives generally exhibit lower solubility due to the significant hydrophobicity and steric bulk of the fluorenyl group, which can occasionally limit their use in highly concentrated automated synthesis[6]. However, the strong UV absorbance of the Fmoc cleavage byproduct provides an invaluable tool for real-time monitoring[7].
| Property | Boc-L-isoleucineamide | Fmoc-L-isoleucineamide |
| Molecular Formula | C11H22N2O3[8] | C21H24N2O3 |
| Molecular Weight | 230.3 g/mol [8] | 352.4 g/mol |
| Protecting Group | tert-Butyloxycarbonyl | 9-Fluorenylmethyloxycarbonyl |
| Cleavage Reagent | Trifluoroacetic acid (TFA)[2] | 20% Piperidine in DMF[5] |
| Cleavage Mechanism | Acidolysis (tert-butyl cation release)[1] | Base-catalyzed β-elimination[5] |
| UV-Vis Monitoring | Not applicable | Yes (DBF-adduct at 301 nm)[7] |
| Solubility in DMF | High[4] | Moderate (Steric bulk of fluorenyl group)[6] |
| Aggregation Control | High (Protonation disrupts H-bonds)[4] | Lower (Prone to aggregation in difficult sequences)[6] |
Section 3: Self-Validating Experimental Protocols
Trustworthy peptide synthesis requires protocols that inherently validate their own success. The following methodologies demonstrate how to handle both derivatives with built-in validation mechanisms.
Protocol 1: Fmoc-L-isoleucineamide Deprotection and UV-Vis Quantification
This protocol leverages the chromophoric properties of the DBF-piperidine adduct to create a self-validating loop. By measuring the absorbance of the cleavage solution, researchers can precisely quantify the percentage of Fmoc removal, ensuring complete deprotection before proceeding to the next coupling[5][7].
-
Reagent Preparation : Prepare a fresh solution of 20% (v/v) piperidine in high-purity, amine-free DMF[5].
-
Cleavage Reaction : Add 2.00 mL of the deprotection solution to the Fmoc-Ile-resin. Agitate the mixture for 5 to 10 minutes to drive the β-elimination reaction to completion[5][9].
-
Adduct Collection : Drain the cleavage solution into a collection vessel. Repeat the piperidine treatment and combine the washes to ensure all DBF-piperidine adduct is captured.
-
Spectrophotometric Sampling : Take a 50 µL aliquot of the combined solution and dilute it to 5.00 mL with DMF (Dilution Factor = 100)[7].
-
Validation Measurement : Measure the absorbance of the diluted sample at 301 nm using a UV-Vis spectrophotometer, blanked against the 20% piperidine/DMF solution[7][10].
-
Quantification : Calculate the concentration of cleaved Fmoc using the Beer-Lambert law (
), where the molar extinction coefficient ( ) for the DBF-piperidine adduct at 301 nm is approximately 7800 L·mol⁻¹·cm⁻¹[7].
Self-validating UV-Vis workflow for monitoring Fmoc-L-isoleucineamide deprotection.
Protocol 2: Boc-L-isoleucineamide Deprotection and In Situ Neutralization
For difficult, aggregation-prone sequences, the Boc strategy employs in situ neutralization to maximize coupling efficiency. The self-validation in this workflow relies on the colorimetric Ninhydrin (Kaiser) test to confirm the presence of free amines[4][9].
-
Acidic Cleavage : Treat the Boc-Ile-resin with 100% TFA (or 50% TFA in dichloromethane) for 15–30 minutes to release the tert-butyl cation and expose the protonated N-terminus[1][4].
-
Resin Washing : Drain the TFA and wash the resin thoroughly with dichloromethane (DCM) to remove residual acid. Do not pre-neutralize the resin, as maintaining the protonated state prevents premature aggregation[4].
-
In Situ Neutralization and Coupling : Dissolve 5 equivalents of the next activated amino acid and 5.5 equivalents of HOBt in DMF. Add this solution to the resin simultaneously with a tertiary amine (e.g., N,N-diisopropylethylamine) to neutralize the N-terminus in situ just as the coupling reaction begins[4].
-
Validation : After the coupling duration, perform a Ninhydrin test. A colorless or faint yellow resin bead indicates successful coupling (absence of free amines), validating the completion of the cycle[4][9].
Section 4: Strategic Selection in Drug Development
The choice between Boc- and Fmoc-L-isoleucineamide must be dictated by the specific requirements of the peptide sequence and the manufacturing infrastructure[].
-
Opt for Fmoc-L-isoleucineamide in routine SPPS, automated synthesis, and when synthesizing peptides with acid-sensitive post-translational modifications (e.g., sulfation, phosphorylation). The mild basic cleavage conditions preserve structural integrity, and the ability to perform inline UV monitoring drastically reduces the risk of sequence truncation[2][][7].
-
Opt for Boc-L-isoleucineamide when synthesizing long, highly hydrophobic peptides that are prone to β-sheet formation and aggregation. The repetitive acidic deprotection steps maintain the peptide in a solvated, protonated state, which is often critical for the successful assembly of "difficult" sequences[1][4]. Furthermore, Boc derivatives are generally more cost-effective for large-scale industrial production where specialized HF-handling infrastructure is already established[2][].
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. connectsci.au [connectsci.au]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. 94888-34-3 CAS Manufactory [chemicalbook.com]
- 9. chempep.com [chempep.com]
- 10. chem.uci.edu [chem.uci.edu]
Technical Guide: Strategic Utilization of N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-Ile-NH₂) in Peptidomimetic Synthesis
Topic: Role of N-tert-Butoxycarbonyl-L-isoleucineamide in Peptide Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-Ile-NH₂) is a specialized amino acid derivative that serves a distinct role from standard chain-elongation building blocks. Unlike Boc-Ile-OH, which is used to extend peptide chains, Boc-Ile-NH₂ functions primarily as a C-terminal cap and a pharmacophore precursor .
Its significance lies in its convertibility. The primary amide group is the synthetic gateway to peptide nitriles (warheads for cysteine proteases) and peptide aldehydes (transition-state analogs) . This guide details the physicochemical profile, synthesis protocols, and strategic applications of Boc-Ile-NH₂ in the development of protease inhibitors.
Chemical Profile & Physicochemical Properties[1][2]
Before integrating Boc-Ile-NH₂ into a workflow, it is critical to understand its solubility and stability profile, particularly regarding the acid-labile Boc group.
Table 1: Physicochemical Specifications
| Property | Specification | Critical Note for Synthesis |
| IUPAC Name | tert-butyl N-[(1S,2S)-1-carbamoyl-2-methylbutyl]carbamate | Stereochemistry (2S, 3S) is vital for bioactivity. |
| CAS Number | 13269-83-5 | Verify against Boc-Ile-OH (13139-16-7) to avoid ordering errors. |
| Molecular Weight | 230.30 g/mol | — |
| Solubility | Soluble in DCM, DMF, MeOH, EtOH. | Poor solubility in water/ether; useful for precipitation workups. |
| Stability | Stable at pH 4–9.[1] | Acid Labile: Deprotects rapidly in 50% TFA/DCM or 4M HCl/Dioxane. |
| Melting Point | 148–150 °C | High crystallinity aids in purification without chromatography. |
Synthesis of Boc-Ile-NH₂ (The Protocol)
While Boc-Ile-NH₂ is commercially available, in-house synthesis is often required to introduce isotopic labels (e.g., ¹⁵N-amide) or when fresh, high-purity material is needed for sensitive kinetic studies.
Method: Mixed Anhydride Coupling
This method is preferred over carbodiimide coupling (DCC/HOBt) for primary amides because it minimizes racemization and urea byproduct contamination.
Reagents:
-
Starting Material: Boc-L-Ile-OH (1.0 eq)
-
Activator: Isobutyl Chloroformate (IBCF) (1.1 eq)
-
Base: N-Methylmorpholine (NMM) (1.1 eq)
-
Amine Source: Ammonia gas (NH₃) or 28% Ammonium Hydroxide
-
Solvent: Anhydrous THF or DCM
Step-by-Step Protocol:
-
Activation: Dissolve Boc-Ile-OH (10 mmol) and NMM (11 mmol) in anhydrous THF (50 mL). Cool to -15°C (Salt/Ice bath).
-
Anhydride Formation: Add IBCF (11 mmol) dropwise. Stir for 15 minutes. Critical: Maintain temperature below -10°C to prevent disproportionation of the mixed anhydride.
-
Amidation:
-
Option A (Gas): Bubble dry NH₃ gas into the solution for 30 minutes.
-
Option B (Liquid): Add 28% NH₄OH (3.0 eq) dropwise.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1).
-
Workup: Evaporate THF. Dissolve residue in Ethyl Acetate (EtOAc).
-
Wash Cycle: Wash with 5% Citric Acid (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes to yield white crystals.
Strategic Application: Synthesis of C-Terminal Warheads
The most high-value application of Boc-Ile-NH₂ is its conversion into electrophilic warheads that target the active site of proteases.
Pathway: Amide Nitrile Aldehyde
A. Synthesis of Peptide Nitriles (Cysteine Protease Inhibitors)
Peptide nitriles act as reversible covalent inhibitors. The nitrile carbon undergoes nucleophilic attack by the active site cysteine thiolate, forming a thioimidate adduct.
-
Reagent: Trifluoroacetic Anhydride (TFAA) / Pyridine.
-
Mechanism: Dehydration of the primary amide.
-
Protocol:
-
Dissolve Boc-Ile-NH₂ in dry DCM/Pyridine.
-
Add TFAA at 0°C.
-
Stir 1 hr. The amide (-CONH₂) converts to the nitrile (-CN).
-
Result: Boc-Ile-CN.
-
B. Synthesis of Peptide Aldehydes (Proteasome/Serine Protease Inhibitors)
Peptide aldehydes (e.g., analogs of MG-132) form hemiacetals with active site serines.
-
Route: Controlled reduction of the nitrile (Boc-Ile-CN) using Diisobutylaluminum hydride (DIBAL-H) or Lithium Aluminum Hydride (LiAlH₄) at low temperature (-78°C), followed by hydrolysis.
Visualizing the Workflow
The following diagram illustrates the central role of Boc-Ile-NH₂ as a divergence point in peptidomimetic synthesis.
Figure 1: Synthetic divergence from Boc-Ile-NH₂ to bioactive pharmacophores.
Analytical & Quality Control Standards
In drug development, Boc-Ile-NH₂ serves as a critical Analytical Reference Standard for:
-
Amidase Assays: Used as a substrate to measure the activity of enzymes that cleave C-terminal amides.
-
HPLC Method Validation: It acts as a retention time marker to quantify the conversion of Boc-Ile-OH to its amide during process optimization.
HPLC Conditions for Separation:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 210 nm (Amide bond) and 254 nm (if aromatic linkers are present, though Boc-Ile-NH₂ lacks aromatics).
References
-
Synthesis of Amino Acid Amides
- Source: Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer.
- Relevance: Foundational protocols for mixed anhydride coupling and amid
-
URL:
-
Nitrile Warheads in Drug Design
- Source: Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanocysteine protease inhibitors." Journal of Medicinal Chemistry.
- Relevance: Establishes the mechanism of nitrile groups as reversible covalent inhibitors for cysteine proteases (C
-
URL:
-
Peptide Aldehyde Synthesis
- Source: Fehrentz, J. A., & Castro, B. (1983). "An efficient synthesis of optically active α-(t-butoxycarbonylamino)
- Relevance: The standard method (Weinreb amide route) vs. the Nitrile reduction route described here.
-
URL:
-
Boc Chemistry in Solid Phase Synthesis
- Source: Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society.
- Relevance: Contextualizes the stability of the Boc group during C-terminal modific
-
URL:
Sources
Comprehensive Technical Guide on the Physical Characteristics, Synthesis, and Applications of Boc-Ile-NH2
Introduction
As a Senior Application Scientist, I approach the synthesis and characterization of peptide building blocks not merely as a set of instructions, but as a holistic, self-validating system. Boc-Ile-NH2 (N-tert-Butoxycarbonyl-L-isoleucinamide) is a highly stable, orthogonally protected amino acid derivative critical to modern peptide synthesis and drug discovery. The strategic installation of the tert-butyloxycarbonyl (Boc) group at the N-terminus and an amide group at the C-terminus provides a robust intermediate that resists enzymatic degradation while maintaining precise stereochemical integrity.
This whitepaper outlines the thermochemical properties, mechanistic utility, and a self-validating synthesis protocol for Boc-Ile-NH2.
Section 1: Physical and Thermochemical Characteristics
Understanding the physical properties of Boc-Ile-NH2 is the first step in establishing a self-validating quality control system. The melting point is particularly critical; it serves as a highly sensitive, low-cost indicator of enantiomeric and chemical purity. According to established literature on N-protected amino acid amides, the melting point of pure Boc-Ile-NH2 is tightly constrained between 166 °C and 167 °C 1[1].
Table 1: Quantitative Physical Data for Boc-Ile-NH2
| Parameter | Value | Analytical Significance |
| Chemical Name | N-tert-Butoxycarbonyl-L-isoleucinamide | Primary identifier |
| Molecular Formula | C₁₁H₂₂N₂O₃ | Stoichiometric calculations |
| Molecular Weight | 230.30 g/mol | Mass spectrometry (M+H: 231.3) |
| Melting Point | 166 – 167 °C | Primary purity validation metric |
| Specific Rotation [α]²⁶/D | -3.0° (c = 1, EtOH) | Enantiomeric purity verification |
| Appearance | White crystalline solid | Visual quality control |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in H₂O | Guides extraction and purification |
Section 2: Mechanistic Role in Peptide Synthesis
Every structural feature of Boc-Ile-NH2 serves a specific mechanistic purpose:
-
The Boc Protecting Group: The Boc group is acid-labile, allowing for selective deprotection using Trifluoroacetic acid (TFA) without affecting base-labile protecting groups (like Fmoc) on other residues. This orthogonality is the cornerstone of complex solid-phase and solution-phase peptide synthesis.
-
C-Terminal Amidation: In biological systems, free C-terminal carboxylic acids are highly susceptible to cleavage by carboxypeptidases. Converting the C-terminus to an amide neutralizes the negative charge, mimicking the structure of natural peptide hormones and significantly increasing the in vivo half-life of the resulting drug candidate.
Section 3: Experimental Protocol - Synthesis and Validation
The following protocol details the synthesis of Boc-Ile-NH2 via the mixed anhydride method 2[2]. This workflow is designed to prevent racemization and ensure high yields.
Phase 1: Carboxyl Activation (Mixed Anhydride Formation)
-
Preparation: Dissolve 1.0 mmol of Boc-Ile-OH in 10 mL of anhydrous Dichloromethane (DCM). Causality: DCM is an aprotic solvent that prevents the premature hydrolysis of the highly reactive mixed anhydride intermediate.
-
Base Addition: Add 1.0 mmol of N-methylmorpholine (NMM) and cool the reaction flask to 0 °C using an ice bath. Causality: NMM acts as a non-nucleophilic base to scavenge the HCl generated in the next step, preventing the acidic cleavage of the Boc group. The 0 °C temperature is critical to suppress racemization at the alpha-carbon.
-
Activation: Dropwise addition of 1.0 mmol of Isobutyl chloroformate (IBCF). Stir for 15 minutes at 0 °C. Causality: IBCF reacts with the deprotonated carboxylate to form a mixed anhydride, a highly electrophilic species primed for nucleophilic attack.
Phase 2: Amidation and Workup
-
Nucleophilic Attack: Add 5 mL of 25% aqueous ammonia solution. Allow the mixture to warm to room temperature and stir overnight. Causality: Ammonia acts as the nucleophile, selectively attacking the less sterically hindered carbonyl of the mixed anhydride, yielding the desired amide (Boc-Ile-NH2) and releasing isobutanol and CO₂ as byproducts.
-
Solvent Exchange: Evaporate the DCM under reduced pressure. Dissolve the resulting white precipitate in Ethyl Acetate (EtOAc). Causality: EtOAc is ideal for liquid-liquid extraction here, as it retains the product while allowing for aqueous washing.
-
Washing: Wash the organic layer successively with brine and deionized water. Causality: Removes unreacted ammonia, NMM hydrochloride salts, and water-soluble byproducts.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate. Recrystallize the crude solid using an EtOAc/Hexane gradient. Causality: Recrystallization leverages the differential solubility of Boc-Ile-NH2 in polar (EtOAc) vs. non-polar (Hexane) solvents to yield high-purity crystals.
Phase 3: Self-Validation
-
Melting Point Determination: Measure the melting point of the dried crystals. A sharp melting point at 166–167 °C confirms high purity. A depressed or broad melting range indicates residual solvent or incomplete reaction, necessitating re-crystallization.
Step-by-step synthesis and validation workflow for Boc-Ile-NH2.
Section 4: Downstream Applications in Drug Discovery
Boc-Ile-NH2 is not an end-product but a strategic node in drug development. Once synthesized and validated, it undergoes Boc-deprotection via acidolysis (e.g., using TFA) to yield the free amine, H-Ile-NH2. This active nucleophile is then coupled with other amino acids or synthetic moieties. For instance, C-terminal amidation is a critical structural modification used in the design of dipeptide translocator protein (TSPO) ligands, which are actively investigated for their potent anxiolytic activity 3[3].
Logical pathway of Boc-Ile-NH2 utilization in peptide-based drug development.
Conclusion
The utility of Boc-Ile-NH2 lies in its predictable thermochemical properties and its robust performance under standard peptide coupling conditions. By adhering strictly to the self-validating synthesis protocols outlined above—anchored by the critical 166–167 °C melting point verification—researchers can ensure the integrity of their downstream drug development workflows.
References
- Source: Bulletin of the Chemical Society of Japan (OUP)
- COMPOSITION COMPRISING OXALAMIDE GELATORS AND VEGETABLE OIL (EP 3897560 B1)
- Source: Academpharm.
Sources
Engineering Peptide-Based Therapeutics: A Technical Whitepaper on N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-L-Ile-NH2) Derivatives
Executive Summary
In modern medicinal chemistry and peptide engineering, the strategic selection of chiral building blocks dictates the pharmacokinetic viability of the final therapeutic. N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-L-Ile-NH2) serves as a foundational precursor in the synthesis of C-terminally amidated peptides and peptidomimetics. This whitepaper provides an in-depth technical analysis of Boc-L-Ile-NH2, exploring its structural causality, its mechanistic role in solution-phase peptide synthesis, and its critical application in the development of neuroactive Translocator Protein (TSPO) ligands.
Structural Causality & Physicochemical Profile
The utility of Boc-L-Ile-NH2 stems from its dual-functionalized termini, which are engineered to streamline complex synthetic workflows while enhancing the biological stability of the resulting derivatives.
Table 1: Physicochemical Properties of Boc-L-Ile-NH2
| Property | Value |
| Chemical Name | N-tert-Butoxycarbonyl-L-isoleucineamide |
| CAS Registry Number | 1[1] |
| Molecular Formula | C11H22N2O3[1] |
| Molecular Weight | 230.30 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Core Application | Chiral auxiliary and building block in 2[2] |
The Causality of the Structure:
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides orthogonal protection of the alpha-amine. It is highly stable under catalytic hydrogenolysis and basic conditions but is extremely labile to acidolysis[2]. This allows for selective deprotection without disturbing other functional groups.
-
The C-Terminal Primary Amide: Native neuropeptides often feature C-terminal amidation to resist degradation by carboxypeptidases, thereby increasing their biological half-life. Utilizing a pre-amidated building block like Boc-L-Ile-NH2 bypasses the need for post-synthetic amidation or the use of specialized cleavage resins, significantly optimizing solution-phase yields.
Mechanistic Role in Solution-Phase Peptide Synthesis
The synthesis of dipeptides and complex peptidomimetics using Boc-L-Ile-NH2 relies on a highly controlled sequence of acidolysis and nucleophilic acyl substitution.
Workflow of Boc-deprotection and subsequent peptide coupling using Boc-L-Ile-NH2.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols represent self-validating systems where the causality of each chemical input is strictly defined.
Protocol 1: Acidolytic Cleavage of the Boc Protecting Group
-
Objective: To generate the highly nucleophilic free amine (H-L-Ile-NH2) from Boc-L-Ile-NH2.
-
Step 1: Solvation. Dissolve Boc-L-Ile-NH2 in anhydrous dichloromethane (DCM). Causality: DCM provides an aprotic, non-polar environment that stabilizes the intermediate carbocation formed during acidolysis without participating in side reactions.
-
Step 2: Acidolysis. Add trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio with DCM. Stir at room temperature for 30-60 minutes. Causality: TFA selectively protonates the tert-butyl carbamate, leading to the elimination of isobutylene and carbon dioxide[3]. The evolution of CO2 gas provides an entropic driving force, rendering the deprotection irreversible.
-
Step 3: Precipitation & Validation. Concentrate the mixture under reduced pressure and triturate with cold diethyl ether. Validation Checkpoint: The precipitation of H-L-Ile-NH2·TFA as a white solid confirms the removal of the lipophilic Boc group. Complete deprotection is verified via TLC (ninhydrin stain positive, indicating a free primary amine).
Protocol 2: Dipeptide Coupling via Activated Ester
-
Objective: To couple H-L-Ile-NH2 to an N-protected amino acid (e.g., Z-Trp-OH) to form a neuroactive dipeptide[3].
-
Step 1: Ester Activation. React Z-Trp-OH with N-hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) in THF. Causality: DCC acts as a dehydrating agent to form an O-acylisourea intermediate, which is immediately trapped by NHS to form a stable, yet highly reactive, activated ester. This minimizes racemization at the alpha-carbon.
-
Step 2: Neutralization. Suspend H-L-Ile-NH2·TFA in dimethylformamide (DMF) and add N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the trifluoroacetate counterion, liberating the free amine of isoleucineamide for nucleophilic attack.
-
Step 3: Aminolysis & Validation. Add the activated Z-Trp-OSu ester to the neutralized amine solution. Stir for 12 hours. Validation Checkpoint: Monitor the disappearance of the activated ester via HPLC. The final dipeptide (e.g., Z-Trp-Ile-NH2) is purified via recrystallization, yielding a white powder with structural confirmation via 1H-NMR (DMSO-d6) showing the characteristic amide protons[3].
Application Spotlight: Neuroactive TSPO Ligands
The Translocator Protein (TSPO), located on the outer mitochondrial membrane, is a critical target for novel anxiolytic and antidepressant therapeutics. Recent pharmacological studies by Mokrov et al. have demonstrated the profound efficacy of3 synthesized using Boc-protected amino acid amides[3].
In the rational design of these ligands, the C-terminal carboxylate is intentionally replaced with an amide group. This modification eliminates the negative charge, which is crucial because the TSPO binding pocket heavily favors neutral or hydrophobic C-termini[3].
Mechanistic pathway of TSPO dipeptide ligands derived from Boc-L-Ile-NH2.
Pharmacological evaluations reveal that derivatives with an unsubstituted primary amide at the C-terminus (e.g., compound GD-102) exhibit anxiolytic activity at a minimum effective dose (MED) of 0.01 mg/kg[3]. As shown in the comparative data below, this is ten times more potent than analogs possessing a free C-terminal carboxyl group (GD-118), a methyl ester (GD-116), or a methylamide (GD-119)[3].
Table 2: Comparative Pharmacological Activity of C-Terminal Dipeptide Derivatives
| Compound Designation | C-Terminal Modification | Anxiolytic Activity (MED, mg/kg) | Relative Potency |
| GD-102 (Amide) | Primary Amide (-NH2) | 0.01 | Highest |
| GD-118 (Acid) | Free Carboxylic Acid (-OH) | 0.1 | Moderate |
| GD-116 (Ester) | Methyl Ester (-OMe) | 0.1 | Moderate |
| GD-119 (Methylamide) | Secondary Amide (-NHMe) | 0.1 | Moderate |
(Data synthesized from TSPO ligand structure-activity relationship studies[3])
Conclusion
N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-L-Ile-NH2) is far more than a simple protected amino acid; it is a strategic asset in drug design. By providing a pre-installed, biologically stable primary amide and an orthogonally protected alpha-amine, it enables the high-yield synthesis of complex peptidomimetics. As demonstrated by its role in generating highly potent TSPO ligands, the structural causality of Boc-L-Ile-NH2 directly translates to enhanced pharmacokinetic profiles and superior receptor binding affinities in modern therapeutics.
References
-
ChemicalBook. "94888-34-3(BOC-L-ILE-NH2) Basic Information & Properties". Source: chemicalbook.com. URL: 1
-
Academpharm. "The New Dipeptide TSPO Ligands: Design, Synthesis and Structure–Anxiolytic Activity Relationship". Source: academpharm.ru. URL: 3
-
GuideChem. "BOC-L-Isoleucine 13139-16-7 wiki - Peptide Synthesis Applications". Source: guidechem.com. URL: 2
Sources
Methodological & Application
Application Note: High-Yield Synthesis of N-tert-Butoxycarbonyl-L-isoleucineamide via EDC/HOBt-Mediated Amidation
Executive Summary
N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-L-Ile-NH2) is a critical chiral building block extensively utilized in solid- and solution-phase peptide synthesis, as well as in the structural optimization of peptidomimetic therapeutics. The conversion of a sterically hindered, Boc-protected amino acid to its corresponding primary amide requires exceptionally mild conditions to prevent the racemization of the α-stereocenter and to avoid the premature cleavage of the acid-labile Boc protecting group. This application note details a highly robust, scalable, and self-validating protocol utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) in the presence of ammonium chloride and N,N-diisopropylethylamine (DIPEA).
Mechanistic Rationale & Strategy
To achieve quantitative yields and maintain >99% enantiomeric excess (ee), this methodology leverages a specific combination of coupling reagents and ammonia surrogates. Understanding the causality behind these reagent choices is critical for successful execution:
-
EDC·HCl over DCC: While Dicyclohexylcarbodiimide (DCC) is a traditional coupling agent, it generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove without column chromatography. EDC·HCl, conversely, generates a highly water-soluble urea byproduct that is easily and completely removed during standard aqueous extraction.
-
HOBt as a Racemization Suppressant: The initial reaction between the carboxylic acid and EDC forms a highly reactive O-acylisourea intermediate. For sterically hindered amino acids like isoleucine, this intermediate has a prolonged half-life, increasing the risk of intramolecular cyclization into an oxazolone—the primary pathway for α-carbon racemization. HOBt acts as a potent nucleophile that rapidly displaces the urea to form an OBt active ester. This ester is highly reactive toward amines but thermodynamically stable against oxazolone formation.
-
Ammonium Chloride as an Ammonia Surrogate: Traditional amidation protocols often utilize aqueous ammonium hydroxide. However, the introduction of water can competitively hydrolyze the OBt active ester back to the starting carboxylic acid, drastically reducing yields. By using solid ammonium chloride (NH4Cl) deprotonated in situ by DIPEA, the system generates a controlled, anhydrous source of ammonia directly in the reaction mixture[1].
Mechanistic pathway of EDC/HOBt-mediated amidation of Boc-L-isoleucine.
Reagent Matrix
The following quantitative matrix is standardized for a 10 mmol scale synthesis. This scale is ideal for laboratory validation and can be linearly scaled up to 100 mmol without altering the reaction kinetics.
| Reagent | Role | MW ( g/mol ) | Equivalents | Amount |
| Boc-L-Ile-OH | Starting Material | 231.29 | 1.0 | 2.31 g |
| EDC·HCl | Coupling Agent | 191.70 | 1.2 | 2.30 g |
| HOBt·H2O | Additive / Activator | 153.14 | 1.2 | 1.84 g |
| NH4Cl | Ammonia Source | 53.49 | 2.0 | 1.07 g |
| DIPEA | Base | 129.24 | 4.0 | 6.97 mL |
| DMF (Anhydrous) | Solvent | 73.09 | N/A | 25.0 mL |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; in-process controls (such as TLC monitoring and pH verification) ensure the integrity of each step before proceeding.
Phase 1: Pre-Activation
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.31 g (10 mmol) of Boc-L-Ile-OH in 25 mL of anhydrous DMF.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Low temperatures suppress the formation of N-acylurea, an inactive and irreversible byproduct of EDC coupling.
-
Activation: Add 1.84 g (12 mmol) of HOBt·H2O followed by 2.30 g (12 mmol) of EDC·HCl to the stirred solution.
-
Maturation: Stir the mixture at 0 °C for 30 minutes. This maturation period ensures the complete conversion of the carboxylic acid to the OBt active ester prior to the introduction of the amine.
Phase 2: Amidation
-
Ammonia Generation: Add 1.07 g (20 mmol) of solid NH4Cl directly to the reaction mixture.
-
Base Addition: Slowly add 6.97 mL (40 mmol) of DIPEA dropwise over 5 minutes. Causality: The 4.0 equivalents of DIPEA serve multiple functions—neutralizing the HCl salt of EDC, deprotonating the NH4Cl to release free ammonia, and maintaining the slightly basic pH required for efficient nucleophilic attack.
-
Reaction Propagation: Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir vigorously for 12 hours.
-
In-Process Control (TLC): Verify reaction completion via Thin Layer Chromatography (Eluent: EtOAc/Hexane 1:1). The product spot will be UV-inactive but will stain positively with Ninhydrin (after brief heating to deprotect the Boc group) or Phosphomolybdic Acid (PMA).
Phase 3: Quench and Sequential Workup
-
Quench: Dilute the reaction mixture with 50 mL of deionized water and transfer to a 250 mL separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Acidic Wash: Combine the organic layers and wash with 5% aqueous Citric Acid (2 × 50 mL). Causality: The acidic wash protonates and removes unreacted DIPEA, trace ammonia, and the water-soluble EDC urea byproduct.
-
Basic Wash: Wash the organic layer with 5% aqueous NaHCO3 (2 × 50 mL). Causality: The basic wash deprotonates and extracts any unreacted Boc-L-Ile-OH and residual HOBt into the aqueous phase.
-
Brine Wash & Drying: Wash with saturated aqueous NaCl (50 mL) to remove residual water from the organic phase. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na2SO4 for 15 minutes.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (bath temperature < 35 °C). The product, Boc-L-Ile-NH2, precipitates as a highly pure white solid. Yield: ~2.0 g (>85%).
Experimental workflow for the synthesis and isolation of Boc-L-isoleucineamide.
Analytical Characterization
To validate the structural integrity and purity of the synthesized Boc-L-Ile-NH2, the following analytical parameters should be confirmed:
-
LC-MS (ESI+): Expected mass for [M+H]+ = 231.17 m/z; [M+Na]+ = 253.15 m/z.
-
1H NMR (400 MHz, CDCl3): δ 6.20 (br s, 1H, NH), 5.60 (br s, 1H, NH), 5.15 (d, 1H, Boc-NH), 4.05 (m, 1H, α-CH), 1.85 (m, 1H, β-CH), 1.45 (s, 9H, t-Bu), 1.15 (m, 2H, γ-CH2), 0.95 (d, 3H, γ-CH3), 0.90 (t, 3H, δ-CH3).
-
Chiral HPLC: Confirm >99% ee against a racemic standard to ensure no epimerization occurred during the activation phase.
Troubleshooting & Process Optimization
| Observed Issue | Mechanistic Cause | Corrective Action |
| Low Yield / Incomplete Conversion | Hydrolysis of the OBt active ester due to wet solvent or atmospheric moisture. | Ensure DMF is strictly anhydrous. Store EDC·HCl and HOBt in a desiccator. |
| Presence of N-acylurea Byproduct | Premature warming during the activation phase. | Strictly maintain the reaction at 0 °C for the first 30 minutes of activation. |
| Loss of Boc Group | Overly aggressive acidic washing or excessive heat during solvent evaporation. | Ensure rotary evaporator bath temperature does not exceed 35 °C. Use 5% Citric Acid, not HCl, for washing. |
| Epimerization (Low ee%) | Insufficient HOBt leading to oxazolone formation, or excessive base addition. | Verify HOBt equivalents (minimum 1.2 eq). Add DIPEA slowly and maintain temperature control. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.[Link][1]
-
Nozaki, S., & Muramatsu, I. (1988). Convenient Synthesis of N-Protected Amino Acid Amides. Bulletin of the Chemical Society of Japan.[Link][2]
Sources
Application Notes & Protocols: The Pivotal Role of Boc-L-Isoleucine Amide (Boc-Ile-NH2) as a Chiral Building Block in Medicinal Chemistry
Abstract
Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a drug molecule dictates its interaction with biological targets. The use of enantiomerically pure building blocks is therefore a cornerstone of modern drug discovery. L-Isoleucine, with its two stereogenic centers at the α and β carbons ((2S,3S) configuration), represents a valuable starting material from the chiral pool. This guide provides an in-depth technical overview of N-α-(tert-butoxycarbonyl)-L-isoleucine amide (Boc-Ile-NH2), a versatile derivative that leverages this inherent chirality. We will explore its applications in peptide and peptidomimetic synthesis, particularly in the development of protease inhibitors, and provide detailed, field-proven protocols for its effective use.
Introduction: The Strategic Value of Boc-Ile-NH2
The synthesis of complex, stereochemically defined pharmaceutical agents requires a robust toolkit of chiral synthons.[1] Boc-Ile-NH2 emerges as a particularly strategic tool for several reasons:
-
Inherent Diastereomeric Purity: As a derivative of L-isoleucine, it provides a scaffold with two pre-defined stereocenters, which is crucial for creating molecules with precise spatial orientations needed for high-affinity receptor binding.
-
Orthogonal Protection Scheme: The acid-labile tert-butoxycarbonyl (Boc) group is a cornerstone of chemical protection strategies.[2] It robustly protects the α-amino group against a wide range of reaction conditions, yet can be removed cleanly with mild acid (e.g., trifluoroacetic acid, TFA), leaving other functional groups intact.[3][4]
-
C-Terminal Amide Functionality: The primary amide (-NH2) group is a common feature in many biologically active peptides and small molecules. It can act as a hydrogen bond donor and often enhances metabolic stability compared to a free carboxylic acid. Using Boc-Ile-NH2 directly incorporates this feature, streamlining synthetic routes.
This combination of features makes Boc-Ile-NH2 a powerful building block for introducing the bulky, hydrophobic, and stereochemically rich isobutyl side chain into target molecules, a motif frequently found in the active sites of enzymes like viral proteases.[5][6]
Physicochemical & Structural Data
A precise understanding of the building block's properties is essential for experimental design.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate | PubChem |
| Molecular Formula | C₁₁H₂₂N₂O₃ | PubChem |
| Molecular Weight | 230.31 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | Supplier Data |
| Solubility | Soluble in DMF, DCM, Methanol | General Lab Knowledge |
| CAS Number | 4248-19-5 | Watson Intl.[7] |
Core Application I: Solid-Phase Peptide Synthesis (SPPS)
Boc-Ile-NH2 is frequently used to introduce an internal isoleucine residue when synthesizing a peptide that terminates in a C-terminal amide. The standard Boc-SPPS workflow is adapted for this purpose.
Workflow for Incorporating Boc-Ile-NH2 in Boc-SPPS
Protocol 2: Solution-Phase Amide Coupling with a Non-Peptidic Fragment
This protocol details a representative solution-phase coupling of a Boc-Ile derivative to another chiral fragment, a common strategy in the synthesis of complex drugs like HIV protease inhibitors. [5] Scientist's Note: This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide that activates the carboxylic acid. [8]HOBt is added as a crucial additive that not only increases coupling efficiency but also acts as a racemization suppressant by forming an active ester that is less prone to epimerization than the O-acylisourea intermediate formed by EDC alone. [9][10] Materials:
-
Boc-L-Isoleucine (Boc-Ile-OH) (1.0 eq)
-
Chiral Amine Fragment (e.g., an aminoalcohol) (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
DCM, anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reactant Dissolution: Dissolve Boc-Ile-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Rationale: Cooling the reaction minimizes potential side reactions and helps control the rate of activation, which can be exothermic. This is critical for maintaining stereochemical integrity.
-
-
Activation: Add EDC hydrochloride (1.2 eq) to the cooled solution and stir for 15-20 minutes. The solution should remain clear.
-
Amine Addition: In a separate flask, dissolve the chiral amine fragment (1.1 eq) in anhydrous DCM. Add this solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Rationale: The NaHCO₃ wash removes unreacted acid and HOBt. The water and brine washes remove water-soluble byproducts, including the urea formed from EDC.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo using a rotary evaporator.
-
Purification: The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure, coupled product.
Summary and Outlook
Boc-L-Isoleucine amide and its corresponding acid are not merely reagents but strategic assets in medicinal chemistry. They provide a reliable and efficient means of introducing the stereochemically complex isoleucine scaffold into peptides and small-molecule drug candidates. The protocols outlined here, based on well-established and robust coupling chemistries, offer a validated starting point for researchers. By understanding the principles behind reagent choice and reaction conditions, scientists can confidently employ Boc-Ile-NH2 to construct novel therapeutics with high precision and stereochemical control.
References
-
PubChem. tert-butyl N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate. National Center for Biotechnology Information. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Sunkur, M., et al. (2021). Preparation of new mono-and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. ResearchGate. [Link]
-
GenScript. Terminology of Antibody Drug for Boc Chemistry. [Link]
-
Coin, I., et al. Peptide Synthesis via Fragment Condensation. [Link]
-
Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Yildiz, S., et al. (2021). Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. ACG Publications. [Link]
-
PubChem. Boc-Ile-NH-CH2-CH(CH3)2. National Center for Biotechnology Information. [Link]
-
Ghosh, A. K., et al. (2012). Design, Synthesis, and X-Ray Studies of Potent HIV-1 Protease Inhibitors incorporating aminothiochromane and aminotetrahydronaphthalene carboxamide derivatives as the P2 ligands. Journal of Medicinal Chemistry. [Link]
-
Bon, J., et al. (2011). Syntheses of FDA Approved HIV Protease Inhibitors. Current Medicinal Chemistry. [Link]
-
MDPI. Chiral Auxiliaries and Chirogenesis. [Link]
-
Ghosh, A. K., et al. (2012). Design, synthesis, X-ray studies, and biological evaluation of novel macrocyclic HIV-1 protease inhibitors involving the P1′–P2′ ligands. Journal of Medicinal Chemistry. [Link]
-
Semantic Scholar. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines. [Link]
-
ResearchGate. Chemical Synthesis of Chiral Drugs. [Link]
-
MDPI. Recent Advances in Heterocyclic HIV Protease Inhibitors. [Link]
-
Royal Society of Chemistry. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. [Link]
-
Chemistry and Chemists. Chiral Reagents for Asymmetric Synthesis. [Link]
-
ResearchGate. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. [Link]
-
Synple Chem. Application Note – N-Boc protection. [Link]
-
National Institutes of Health. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. [Link]
-
National Institutes of Health. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]
-
University of Kansas. Design and Synthesis of Proteinase Inhibitors - Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Watson International Ltd. BOC-NH2 CAS 4248-19-5. [Link]
-
National Institutes of Health. Diastereoselective Chelation-Controlled Additions to β-Silyloxy Aldehydes. [Link]
-
MDPI. Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. genscript.com [genscript.com]
- 3. chempep.com [chempep.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Design, Synthesis, and X-Ray Studies of Potent HIV-1 Protease Inhibitors incorporating aminothiochromane and aminotetrahydronaphthalene carboxamide derivatives as the P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. watson-int.com [watson-int.com]
- 8. peptide.com [peptide.com]
- 9. renyi.hu [renyi.hu]
- 10. acgpubs.org [acgpubs.org]
Application Note: Strategic Selection of Coupling Reagents for N-tert-Butoxycarbonyl-L-isoleucineamide Synthesis
Executive Summary
The synthesis of N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-Ile-NH₂) presents a specific set of challenges in peptide chemistry. Unlike alanine or glycine, isoleucine possesses a
This Application Note provides two validated protocols for the amidation of Boc-Ile-OH. We contrast the Mixed Anhydride Method (ideal for cost-effective scale-up) against the HATU/Ammonium Chloride Method (ideal for high-throughput research and difficult couplings), providing the mechanistic rationale required for reproducible results.
Reagent Selection Matrix
The choice of coupling reagent is not arbitrary; it is a trade-off between reactivity, cost, and downstream processing requirements.
| Feature | Isobutyl Chloroformate (IBCF) | HATU | EDC / HOBt |
| Class | Mixed Anhydride | Uronium/Aminium Salt | Carbodiimide |
| Reactivity | High (Temperature dependent) | Very High (Fastest) | Moderate |
| Steric Tolerance | Good | Excellent | Fair |
| Racemization Risk | Low (if T < -10°C) | Low (due to HOAt effect) | Moderate (requires HOBt) |
| By-products | CO₂, Isobutanol (Volatile/Washable) | Tetramethylurea (Water soluble) | Urea (Water soluble) |
| Primary Use | Scale-up (>10g) | Research / Discovery (<1g) | Standard synthesis |
| Cost Efficiency | High | Low (Expensive reagent) | Medium |
Mechanistic Insight: The Steric Challenge of Isoleucine
Isoleucine's
Pathway Visualization
The following diagram illustrates the decision logic and the competing pathways (Product vs. Racemization).
Figure 1: Reaction pathway logic for Boc-Ile-OH amidation, highlighting critical control points for preventing racemization.
Detailed Experimental Protocols
Protocol A: The Mixed Anhydride Method (Scalable)
Rationale: This method generates a mixed carboxylic-carbonic anhydride. It is extremely clean because the by-products are gases (CO₂) and volatile alcohols. However, strictly low temperatures are mandatory to prevent the formation of the urethane side-product (attack on the wrong carbonyl).
Materials:
-
Boc-Ile-OH (1.0 equiv)[1]
-
N-Methylmorpholine (NMM) (1.0 equiv)
-
Isobutyl Chloroformate (IBCF) (1.0 equiv)
-
Ammonia gas (or 28% NH₄OH, or 0.5M NH₃ in Dioxane)
-
Solvent: THF or DME (Anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve Boc-Ile-OH in anhydrous THF (0.2 M concentration) in a round-bottom flask under nitrogen.
-
Base Addition: Add NMM (1.0 equiv). Note: NMM is preferred over TEA because it is less basic and sterically hindered, reducing racemization risk.
-
Activation (Critical Step): Cool the solution to -15°C using an ice/salt or acetone/dry ice bath.
-
Anhydride Formation: Add IBCF (1.0 equiv) dropwise. Stir for exactly 15 minutes at -15°C.
-
Observation: A white precipitate (NMM·HCl) will form.
-
-
Amidation:
-
Option A (Gas): Bubble dry NH₃ gas into the headspace for 30 minutes.
-
Option B (Solution): Add 2.0 equiv of commercially available NH₃ in dioxane/methanol dropwise.
-
-
Workup: Allow to warm to room temperature. Evaporate THF. Dissolve residue in Ethyl Acetate (EtOAc).[2] Wash sequentially with 5% KHSO₄ (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.
-
Validation: Check purity via HPLC.
Protocol B: The HATU / NH₄Cl Method (High Precision)
Rationale: HATU generates the 7-aza-1-hydroxybenzotriazole (HOAt) ester. The pyridine nitrogen in HOAt provides an "anchimeric assistance" effect (neighboring group participation), stabilizing the active ester while accelerating the amine attack. This is superior for hindered amino acids like Isoleucine. We use solid NH₄Cl as the ammonia source to avoid handling gas.
Materials:
-
Boc-Ile-OH (1.0 equiv)[1]
-
HATU (1.1 equiv)[3]
-
Ammonium Chloride (NH₄Cl) (3.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Activation: Dissolve Boc-Ile-OH (1.0 equiv) and HATU (1.1 equiv) in DMF (concentration ~0.3 M).
-
Base Addition 1: Add DIPEA (1.0 equiv) to initiate activation. Stir for 2–5 minutes.
-
Visual: Solution usually turns yellow.
-
-
Amine Preparation: In a separate vessel, suspend NH₄Cl (3.0 equiv) in DMF and add the remaining DIPEA (2.5 equiv). Note: This releases free NH₃ in situ.
-
Coupling: Pour the activated ester solution into the NH₄Cl suspension.
-
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute with EtOAc (10x reaction volume). Wash extensively with water and LiCl solution (5%) to remove DMF. Follow with standard acid/base washes.
Troubleshooting & Optimization
Controlling Racemization
Isoleucine has two chiral centers. Racemization at the
-
Cause: High pH promotes proton abstraction from the
-carbon via the oxazolone intermediate. -
Solution:
-
Use Collidine instead of DIPEA if racemization is observed (Collidine is a weaker base).[4]
-
Keep activation times short (<5 mins) before adding the amine source.
-
In the Mixed Anhydride method, never let the temperature rise above -10°C during activation.
-
Solubility Issues
Boc-Ile-NH₂ is moderately soluble in water compared to the protected acid.
-
Issue: Product loss during aqueous workup.
-
Solution: Saturate the aqueous phase with NaCl (brine) during extraction. Use 10% Methanol in DCM for extraction if EtOAc fails to recover the product.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5][6] Journal of the American Chemical Society, 115(10), 4397-4398. (Foundational paper for HATU/HOAt). [Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6][7][8][9] Tetrahedron, 61(46), 10827-10852. [Link]
-
Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. (Review of mixed anhydride and newer methods). [Link]
Sources
- 1. BOC-L-Isoleucine CAS#: 13139-16-7 [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lab Reporter [fishersci.it]
- 9. academic.oup.com [academic.oup.com]
Application Note: High-Efficiency Amide Bond Formation with N-Boc-L-Isoleucine
Abstract & Scope
The formation of amide bonds involving N-Boc-L-isoleucine (Boc-Ile-OH) presents a unique set of synthetic challenges due to the
This guide details two optimized protocols:
-
Method A (High-Performance): HATU/HOAt-mediated coupling for difficult sequences or low-reactivity amines.
-
Method B (Scalable/Green): EDC/Oxyma Pure-mediated coupling for standard applications and improved safety profiles.
Mechanistic Insight & Reagent Selection
The Steric Challenge
Isoleucine is one of three
-
Consequence: The approach of the nucleophile (amine) is physically blocked, slowing reaction kinetics by orders of magnitude compared to Glycine or Alanine.
-
Risk: Slower coupling rates allow competing pathways—specifically oxazolone formation—to dominate, leading to racemization at the
-carbon.
Reagent Strategy
To overcome this, we utilize "Third Generation" uronium/aminium salts or modern additive-enhanced carbodiimide chemistries.
| Feature | HATU (Method A) | EDC / Oxyma Pure (Method B) |
| Class | Uronium/Aminium Salt | Carbodiimide + Oxime Additive |
| Mechanism | Forms highly reactive OAt-ester | Forms Oxyma-active ester |
| Reactivity | Highest. Pyridine nitrogen provides anchiomeric assistance. | High. Superior to HOBt; comparable to HOAt. |
| Racemization Control | Excellent (due to fast coupling). | Excellent (Oxyma is superior to HOBt). |
| Safety | Sensitizer; byproduct (HOAt) is costly. | Green. Oxyma is non-explosive; EDC urea is water-soluble. |
| Recommendation | Use for hindered amines or convergent synthesis . | Use for routine couplings or scale-up . |
Experimental Workflows (Visualized)
General Coupling Logic
Figure 1: Generalized workflow for sterically hindered amide coupling.
Detailed Protocols
Method A: HATU-Mediated Coupling (The "Gold Standard")
Best for: Valuable substrates, unreactive amines, or when yield is paramount.
Materials:
-
N-Boc-L-Isoleucine (1.0 equiv)
-
Amine (H-R-NH
) (1.1 equiv) -
HATU (1.0 - 1.1 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)
-
Solvent: Anhydrous DMF or NMP (0.1 M - 0.2 M concentration)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve N-Boc-L-Ile-OH (1.0 equiv) in anhydrous DMF.
-
Activation (Critical): Add HATU (1.0 equiv) to the solution. Cool to 0°C.[2][3][4][5]
-
Base Addition: Add DIPEA (2.0 equiv) dropwise.
-
Note: The solution typically turns yellow. Stir for exactly 2-5 minutes .
-
Why? Short pre-activation ensures the OAt-active ester is formed. Do not stir longer than 5-10 minutes without amine, as the active ester can degrade or racemize.
-
-
Coupling: Add the Amine (1.1 equiv) immediately. If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with:
-
10% Citric Acid (x2) – Removes DIPEA and unreacted amine (Preserves Boc).
-
Saturated NaHCO
(x2) – Removes unreacted acid and HOAt. -
Brine (x1).
-
-
Isolation: Dry over Na
SO , filter, and concentrate.
Method B: EDC / Oxyma Pure (The "Green" Alternative)
Best for: Scale-up, safety-conscious labs, and avoiding the removal of HOAt.
Materials:
-
N-Boc-L-Isoleucine (1.0 equiv)
-
Oxyma Pure (1.2 equiv)
-
Base: DIPEA (only if amine is a salt, otherwise optional but recommended 1.0 equiv to catalyze).
Procedure:
-
Dissolution: Dissolve N-Boc-L-Ile-OH (1.0 equiv), Oxyma Pure (1.2 equiv), and the Amine (1.1 equiv) in DCM or DMF at RT.
-
Note: Unlike HATU, we can mix all components before adding the carbodiimide.
-
-
Cooling: Cool the mixture to 0°C.
-
Coupling Trigger: Add EDC·HCl (1.2 equiv) in one portion.
-
Base (Optional): If the amine is an HCl salt, add DIPEA (1.0 - 1.5 equiv) dropwise now.
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir for 4–12 hours.
-
Note: Carbodiimide couplings are generally slower than HATU but cleaner.
-
-
Workup: Dilute with EtOAc or DCM. Wash with:
-
10% Citric Acid (x2).
-
Saturated NaHCO
(x2).
-
-
Isolation: Dry, filter, and concentrate.
Optimization & Troubleshooting
Decision Tree for Low Yields
Figure 2: Troubleshooting logic for hindered couplings.
Comparative Data: Racemization & Efficiency
| Parameter | EDC / HOBt (Traditional) | EDC / Oxyma (Recommended) | HATU / HOAt (High Power) |
| Coupling Speed | Slow | Medium | Fast |
| Racemization (% DL) | ~2-5% | < 1% | < 0.5% |
| Byproduct Removal | Urea (Easy/Water Soluble) | Urea (Easy) | Tetramethylurea (Easy) + HOAt (Harder) |
| Handling | HOBt is explosive (dry) | Safe | Sensitizer |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[10] Chemistry – A European Journal, 15(37), 9394–9403.[10] Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive.[3][7][10][11] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Sigma-Aldrich (Merck). Peptide Coupling Reagents Guide. Link
-
Bachem. Global Peptide Partner - Technical Library: Coupling Reagents. Link
Sources
- 1. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. chimia.ch [chimia.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
- 10. peptidechemistry.org [peptidechemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Applications of N-tert-Butoxycarbonyl-L-isoleucineamide in Peptidomimetic Drug Design
Introduction & Mechanistic Rationale
N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-L-Ile-NH2, CAS: 94888-34-3) is a highly versatile, pre-amidated amino acid building block widely utilized in solution-phase peptide synthesis (SPPS) and the development of small-molecule peptidomimetics 1.
As a Senior Application Scientist, selecting the correct building blocks is foundational to successful drug design. Utilizing Boc-L-Ile-NH2 offers two distinct mechanistic advantages:
-
Proteolytic Stability & Bioavailability : Native peptide hormones, such as the porcine histidine isoleucine amide-containing peptide (PHI), naturally terminate in an amide group to prevent degradation by exopeptidases (carboxypeptidases) 2. In synthetic drug design, utilizing Boc-L-Ile-NH2 directly installs this metabolically stable C-terminus without requiring specialized solid-phase cleavage steps.
-
Pharmacophore Mapping : The isoleucine side chain (a sec-butyl group) provides a bulky, beta-branched aliphatic moiety. In the Drug-Based Peptide Design (DBPD) strategy, this side chain effectively mimics the branched aliphatic chains of non-peptide drugs. For instance, in the design of Translocator Protein (TSPO) ligands (e.g., GD-23), the isoleucine amide mimics the dipropylacetamide group of the anxiolytic drug Alpidem, anchoring the molecule in the receptor's hydrophobic pocket 3.
Drug-Based Peptide Design (DBPD) Workflow
The DBPD strategy translates non-peptide small molecules into dipeptide/tripeptide mimetics that retain high receptor affinity but gain the low toxicity and transport advantages of peptides.
Fig 1. DBPD workflow utilizing Boc-L-Ile-NH2 to mimic aliphatic drug pharmacophores.
Experimental Protocols: Self-Validating Systems
The following protocols detail the synthesis of isoleucine-amide-containing peptidomimetics. The causality behind the reagent selection is rooted in overcoming the steric hindrance of the beta-branched isoleucine residue while strictly preventing epimerization.
Protocol A: Solution-Phase Synthesis of Dipeptide TSPO Ligands
This protocol outlines the synthesis of a dipeptide mimetic (e.g., Z-Trp-Ile-NH2) using Boc-L-Ile-NH2 as the C-terminal precursor 3.
Step 1: Acidolytic Boc Deprotection
-
Procedure : Dissolve 1.0 mmol of Boc-L-Ile-NH2 in 5 mL of Dichloromethane (DCM). Chill to 0 °C. Add 5 mL of Trifluoroacetic acid (TFA) dropwise. Stir at room temperature for 1 hour.
-
Causality : TFA provides the necessary protons to cleave the tert-butyl carbamate via an SN1-like mechanism, releasing volatile isobutylene and CO2. DCM acts as a non-polar co-solvent to stabilize the reaction kinetics.
-
Self-Validation (IPC) : Monitor via Thin-Layer Chromatography (TLC). The disappearance of the UV-inactive, Ninhydrin-negative starting material and the appearance of a Ninhydrin-positive baseline spot (primary amine) confirms completion.
-
Workup : Evaporate the solvent under reduced pressure. Triturate the residue with cold diethyl ether to precipitate L-Ile-NH2·TFA as a high-purity white powder.
Step 2: Peptide Coupling (Active Ester Method)
-
Procedure : Dissolve the L-Ile-NH2·TFA salt (1.0 mmol) in 10 mL of anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (2.2 mmol) to neutralize the TFA salt. Add Z-L-Trp-OSu (N-hydroxysuccinimide ester of Z-Tryptophan) (1.05 mmol). Stir at room temperature for 16 hours.
-
Causality : The pre-formed active ester (OSu) is chosen over in situ carbodiimide activation to minimize the risk of racemization at the alpha-carbon of Tryptophan. DIPEA is a non-nucleophilic base that neutralizes the amine salt without competing for the active ester.
-
Self-Validation (IPC) : Analyze via LC-MS. The target mass [M+H]+ should be the dominant peak, with <1% of the unreacted L-Ile-NH2 remaining.
Protocol B: Synthesis of Oxalamide Peptidomimetic Gelators
Boc-L-Ile-NH2 is also utilized to synthesize low-molecular-weight gelators (LMWGs) for biomaterials 4.
-
Procedure : Following the deprotection of Boc-L-Ile-NH2 (as in Protocol A), dissolve the resulting amine (2.0 mmol) in dry DCM (20 mL) with Triethylamine (TEA) (4.5 mmol). Cool to 0 °C. Add ethyl oxalyl chloride (1.0 mmol) dropwise. Stir for 24 hours at room temperature.
-
Causality : The bifunctional oxalyl chloride cross-links two isoleucine amide molecules, creating a highly hydrogen-bonded oxalamide core. The isoleucine side chains project outward, providing the necessary hydrophobic interactions to gelate vegetable oils or organic solvents.
Fig 2. Chemical synthesis workflow for Boc-L-Ile-NH2 deprotection and coupling.
Quantitative Data: Coupling Strategy Optimization
Due to the beta-branching of the isoleucine side chain, steric hindrance can significantly impact coupling efficiency. The table below summarizes the quantitative performance of various coupling strategies when reacting L-Ile-NH2 with a standard N-protected amino acid.
| Coupling Reagent / Method | Activation Type | Reaction Time | Typical Yield (%) | Racemization Level | Scalability |
| HATU / DIPEA | Uronium Salt | 2 - 4 h | 85 - 95% | < 0.5% | Excellent for discovery; costly for bulk |
| EDC / HOBt | Carbodiimide + Additive | 12 - 16 h | 75 - 80% | < 1.0% | High (Industry standard) |
| Z-AA-OSu | Pre-formed Active Ester | 16 - 24 h | 70 - 85% | Undetectable | High (Best for preventing epimerization) |
| Isobutyl Chloroformate | Mixed Anhydride | 4 - 6 h | 65 - 75% | ~ 2.0 - 3.0% | Moderate (Requires strict temperature control) |
Note: Yields are highly dependent on the steric bulk of the incoming acyl donor. Active esters (OSu) are preferred for dipeptide synthesis (e.g., TSPO ligands) to ensure absolute stereochemical fidelity.
References
- ChemicalBook. "94888-34-3(BOC-L-ILE-NH2)". ChemicalBook.
- Gudasheva, T. A., et al. "The New Dipeptide TSPO Ligands: Design, Synthesis and Structure–Anxiolytic Activity Relationship". ResearchGate.
- European Patent Office. "COMPOSITION COMPRISING OXALAMIDE GELATORS AND VEGETABLE OIL" (EP 3897560 B1). Google Patents.
- United States Patent. "Stimulation of tear secretion" (US4745100A). Google Patents.
Sources
Application Notes & Protocols: Optimizing the Crystallinity and Purity of N-tert-Butoxycarbonyl-L-isoleucineamide through Strategic Recrystallization
Abstract
N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-L-Ile-NH₂) is a pivotal intermediate in the synthesis of peptide-based therapeutics and complex organic molecules. Achieving high purity and a stable crystalline form is paramount for its effective use in downstream applications, ensuring reaction efficiency and minimizing side-product formation. This document provides a comprehensive guide to the recrystallization of Boc-L-Ile-NH₂, moving beyond a simple list of steps to explain the underlying chemical principles that govern solvent selection and crystallization kinetics. We present detailed protocols for single-solvent and two-solvent systems, along with a robust troubleshooting guide to address common challenges such as oiling out and poor crystal formation.
Introduction: The Significance of Purity for a Key Building Block
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions and its clean, acid-labile deprotection.[1][] N-tert-Butoxycarbonyl-L-isoleucineamide, as a derivative of the proteinogenic amino acid isoleucine, incorporates a branched, hydrophobic side chain that influences its solubility and crystalline nature.[3] The primary amide moiety further modifies its polarity and hydrogen bonding capabilities compared to its carboxylic acid precursor, N-tert-Butoxycarbonyl-L-isoleucine (Boc-L-Ile-OH).
Crude Boc-L-Ile-NH₂ obtained directly from synthesis is often amorphous or semi-crystalline and may contain various impurities, including:
-
Unreacted Starting Materials: Residual Boc-L-isoleucine or coupling reagents.
-
Side-Reaction Products: Di-Boc protected derivatives or urea byproducts.[4]
-
Residual Solvents: Solvents from the reaction and workup (e.g., Dichloromethane, Ethyl Acetate).[4]
Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities to yield a product of high purity and a well-defined crystalline lattice. A stable crystalline solid is easier to handle, weigh, and store, exhibiting greater long-term stability than amorphous or oily products.[5]
Physicochemical Profile and Its Impact on Recrystallization
Understanding the molecular properties of Boc-L-Ile-NH₂ is fundamental to designing an effective purification strategy. While specific data for the amide is not as prevalent as for the parent acid, we can infer its behavior based on its structural components.
| Property | N-tert-Butoxycarbonyl-L-isoleucine (Parent Acid) | Expected Properties of N-tert-Butoxycarbonyl-L-isoleucineamide | Rationale for Difference |
| Molecular Formula | C₁₁H₂₁NO₄[6][7][8] | C₁₁H₂₂N₂O₃ | Conversion of -COOH to -CONH₂. |
| Molecular Weight | 231.29 g/mol [6][7][8] | 230.31 g/mol | Loss of one oxygen atom, gain of one nitrogen and one hydrogen atom. |
| Melting Point | ~66-73 °C (varies)[6][7][9] | Expected to be higher | Primary amides typically have higher melting points than their corresponding carboxylic acids due to stronger intermolecular hydrogen bonding. |
| Solubility | Soluble in methanol, acetic acid; slightly soluble in DMSO; insoluble in water.[6] Soluble in organic solvents like dichloromethane.[3] | Soluble in polar organic solvents (e.g., alcohols, ethyl acetate); sparingly soluble in non-polar solvents (e.g., hexanes); low solubility in water. | The primary amide can act as both a hydrogen bond donor and acceptor, influencing its interaction with protic and aprotic solvents. It lacks the acidic proton of the carboxylic acid, making it insoluble in aqueous bases. |
| Appearance | White to off-white crystalline powder.[6][9] | Expected to be a white to off-white crystalline solid. | The physical appearance should be similar upon successful crystallization. |
The branched, aliphatic side chain of isoleucine imparts significant hydrophobic character, while the Boc group adds to this non-polarity. However, the amide and carbamate groups provide polar sites capable of hydrogen bonding. This amphipathic nature is the key to selecting an effective recrystallization solvent system.
The Core Strategy: Solvent Selection
The ideal recrystallization solvent should exhibit high solubility for Boc-L-Ile-NH₂ at an elevated temperature and low solubility at room temperature or below. This differential solubility is the driving force for crystallization upon cooling.
Logical Flow for Solvent Screening
The process of identifying a suitable solvent system should be systematic. The following workflow illustrates the decision-making process for selecting a single-solvent or two-solvent system.
Caption: Decision workflow for systematic solvent screening.
Recommended Solvent Systems
Based on the structure of Boc-L-Ile-NH₂, the following solvent systems are recommended for initial screening.
| Solvent System | Type | Rationale |
| Isopropanol (IPA) / Water | Two-Solvent | IPA is a good solvent for many Boc-amino acid derivatives. Water acts as a miscible anti-solvent (poor solvent) to reduce solubility upon cooling and induce crystallization. |
| Ethyl Acetate (EtOAc) / Hexanes | Two-Solvent | This is a classic combination for compounds of intermediate polarity.[10] EtOAc effectively dissolves the compound, while the addition of non-polar hexanes drastically reduces solubility. |
| Toluene / Methanol | Two-Solvent | A potential system where a small amount of methanol can aid dissolution in hot toluene, with crystallization occurring as the mixture cools.[10] |
| Acetonitrile (ACN) | Single-Solvent | ACN often displays a sharp solubility differential with temperature for moderately polar compounds. |
| Ethanol (EtOH) / Water | Two-Solvent | Similar to the IPA/Water system, this offers a greener solvent alternative with excellent crystallization-inducing properties.[10] |
Experimental Protocols
Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Two-Solvent Recrystallization (Ethyl Acetate / Hexanes)
This is often the most effective method for achieving high purity. It relies on dissolving the crude material in a minimal amount of a "good" solvent at an elevated temperature, followed by the careful addition of a "poor" solvent (anti-solvent) to induce supersaturation and subsequent crystallization.[10]
Step-by-Step Methodology:
-
Dissolution: Place the crude Boc-L-Ile-NH₂ into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethyl acetate (the "good" solvent) to the flask, just enough to create a slurry.[10]
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add ethyl acetate portionwise until the solid completely dissolves. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing recovery.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter that could inhibit crystallization or contaminate the final product.
-
Inducing Crystallization: While the solution is still warm, slowly add hexanes (the "poor" solvent) dropwise with continuous stirring until the solution becomes persistently cloudy (the cloud point).[10]
-
Clarification: Add a few drops of hot ethyl acetate back into the solution until it becomes clear again. This ensures the solution is perfectly saturated at that temperature, preventing premature precipitation or "oiling out".[10]
-
Cooling and Crystal Growth: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Causality Note: Slow cooling promotes the formation of larger, more perfect crystals, which are typically purer as they exclude impurities from the growing crystal lattice more effectively.
-
Chilling: Once at room temperature, place the flask in an ice bath or a refrigerator (0-4 °C) for at least one hour to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes or a pre-chilled mixture of EtOAc/Hexanes to remove any residual soluble impurities.[10]
-
Drying: Dry the purified crystals under vacuum to a constant weight to remove all residual solvents.
Protocol 2: Single-Solvent Recrystallization (Acetonitrile)
This method is simpler but requires a solvent with a steep solubility-temperature gradient for the compound.
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask with a stir bar, add a small amount of acetonitrile to the crude Boc-L-Ile-NH₂.
-
Heating: Heat the suspension with stirring, adding more acetonitrile in small portions until all the solid dissolves.
-
Cooling: Once a clear solution is obtained, remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Chilling and Isolation: Follow steps 7-9 from Protocol 1, using cold acetonitrile for the washing step.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as a liquid) | The solution is supersaturated above the compound's melting point; cooling is too rapid; too much anti-solvent added too quickly. | Re-heat the mixture to dissolve the oil. Add a small amount of the "good" solvent. Allow for slower cooling. Consider using a solvent with a lower boiling point. |
| No Crystals Form | The solution is too dilute; impurities are inhibiting crystallization. | Evaporate some of the solvent to increase the concentration and attempt to cool again.[10] Try scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Add a seed crystal of pure product if available.[5] |
| Poor Recovery | Too much solvent was used for dissolution or washing; the compound has significant solubility in the cold solvent. | Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing the crystals. Evaporate the mother liquor to obtain a second crop of crystals, which may require separate purification. |
| Colored Product | Colored impurities are co-crystallizing with the product. | Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities. |
Visualization of the Recrystallization Workflow
The following diagram provides a high-level overview of the generalized recrystallization process.
Caption: Generalized experimental workflow for purification by recrystallization.
References
- Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid. Google Patents.
-
PubChem. (n.d.). Boc-D-isoleucine. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. The Royal Society of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butoxycarbonyl-L-isoleucine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. Google Patents.
-
The Royal Society of Chemistry. (2014). Supplemental Material I. Solubility Estimates of Boc Derivatives. The Royal Society of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine. National Center for Biotechnology Information. Retrieved from [Link]
-
ACG Publications. (2021). Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. ACG Publications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Proline. Organic Syntheses Procedure. Retrieved from [Link]
-
MDPI. (2021). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. MDPI. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 3. CAS 13139-16-7: tert-Butoxycarbonyl-L-isoleucine [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. BOC-L-Isoleucine CAS#: 13139-16-7 [m.chemicalbook.com]
- 7. Boc-Ile-OH ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. tert-Butoxycarbonyl-L-isoleucine | C11H21NO4 | CID 2724762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Boc-L-Isoleucineamide Coupling Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when synthesizing Boc-L-isoleucineamide or incorporating Boc-L-isoleucine into peptide chains. Isoleucine is notoriously challenging due to the inherent steric hindrance of its side chain.
This guide is designed to bypass generic advice and provide you with a mechanistic understanding of the problem, alongside actionable, self-validating protocols to optimize your coupling yields.
The Mechanistic Root Cause: Steric Hindrance and Activation Kinetics
The fundamental issue with Boc-L-isoleucine lies in its
When traditional carbodiimides (like EDC or DCC) are used with standard additives (like HOBt), the resulting OBt active ester is often not electrophilic enough to overcome the activation energy barrier required for nucleophilic attack by the incoming amine . This slow aminolysis allows competing side reactions—such as the hydrolysis of the active ester back to the starting material or the formation of unreactive
Diagnostic Troubleshooting Workflow
Before changing your entire protocol, you must identify where the reaction is failing. Every protocol must be a self-validating system. By analyzing an aliquot of your reaction mixture via LC-MS, you can determine if the failure is occurring at the activation step or the aminolysis step.
Diagnostic workflow for troubleshooting Boc-L-isoleucine coupling inefficiencies.
Quantitative Comparison of Coupling Reagents for Hindered Substrates
To overcome the steric clash of the
| Reagent System | Active Ester Formed | Relative Reactivity | Typical Yield (Boc-Ile) | Mechanistic Causality |
| EDC / HOBt | OBt ester | Low | 30 - 50% | OBt ester lacks sufficient electrophilicity to overcome steric shielding . |
| HBTU / DIPEA | OBt ester | Moderate | 50 - 70% | Faster activation than EDC, but aminolysis remains the rate-limiting step. |
| HATU / DIPEA | OAt ester | High | > 85% | The 7-aza nitrogen of the OAt ester provides a neighboring group effect, acting as a general base to accelerate aminolysis 1. |
| COMU / DIPEA | Oxyma ester | Very High | > 90% | Oxyma leaving group is highly reactive, non-explosive, and less prone to side reactions 2. |
Self-Validating Protocol: High-Efficiency Solution-Phase Coupling of Boc-L-Isoleucine
This protocol utilizes HATU to drive the coupling of Boc-L-isoleucine to a primary amine (e.g., forming Boc-L-isoleucineamide or coupling to a peptide fragment) 3. It incorporates built-in LC-MS checkpoints to ensure trustworthiness and reproducibility.
Materials:
-
Boc-L-Isoleucine (1.0 eq)
-
Amine source (1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (
-Diisopropylethylamine) (3.0 eq; 4.0 eq if the amine is a hydrochloride salt) -
Anhydrous DMF or NMP (0.1 M to 0.2 M concentration)
Step-by-Step Methodology:
-
Preparation & Solvation: Dissolve Boc-L-isoleucine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Causality: Anhydrous solvent is critical. Moisture will competitively hydrolyze the highly reactive OAt ester back to the starting material.
-
-
Pre-Activation: Add DIPEA (2.0 eq) to the solution. Stir at room temperature for exactly 3–5 minutes.
-
Self-Validation Checkpoint 1: Remove a 5
L aliquot, dilute in MeCN, and inject into the LC-MS. You should observe the mass of the OAt active ester. If absent, your HATU may be degraded or your solvent is wet.
-
-
Amine Addition: Dissolve your amine (1.2 eq) in a minimal amount of DMF with the remaining DIPEA (1.0 to 2.0 eq). Add this dropwise to the pre-activated ester solution.
-
Causality: Pre-activation ensures the amine does not react with the uronium salt directly to form a guanidinium byproduct, which permanently terminates the reaction.
-
-
Aminolysis & Monitoring: Stir the reaction at room temperature. For sterically hindered isoleucine, allow 2 to 4 hours.
-
Self-Validation Checkpoint 2: Monitor via LC-MS at 1 hour and 3 hours. The OAt ester peak should decrease as the product peak increases.
-
-
Work-Up: Quench the reaction with saturated aqueous
. Extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous citric acid (to remove unreacted amine and DIPEA), saturated , and brine. Dry over and concentrate in vacuo.
Frequently Asked Questions (FAQs)
Q1: My EDC/HOBt coupling yielded only 40%, and I see a lot of unreacted Boc-L-isoleucine. Why? A: This is a classic symptom of steric hindrance outcompeting reaction kinetics. The OBt ester formed by EDC/HOBt is not electrophilic enough to force the amine into the sterically crowded pocket of the isoleucine side chain . Consequently, the active ester slowly hydrolyzes back to the starting carboxylic acid during the work-up. Switching to HATU or COMU will resolve this 2.
Q2: Can I use microwave heating to improve the yield? A: Yes. If you are already using HATU and still see incomplete conversion (at Checkpoint 2), applying mild microwave heating (e.g., 50–60 °C for 15 minutes) provides the thermal energy necessary to overcome the steric activation barrier 3.
Q3: Is epimerization a risk when coupling Boc-L-isoleucine?
A: Fortunately, the Boc (tert-butyloxycarbonyl) protecting group is a carbamate. Unlike acetyl or benzoyl groups, carbamates do not readily participate in the formation of oxazolones—the primary intermediate responsible for
Q4: My LC-MS shows a mass corresponding to the active ester, but no product is forming. What does this mean? A: This indicates that your activation step is perfectly fine, but the aminolysis step is failing. This points directly to an extreme steric clash or poor nucleophilicity of your amine. To troubleshoot, you can try increasing the reaction temperature, switching to a less sterically demanding solvent (like DCM, if solubility permits), or using an even smaller, more reactive additive like Oxyma Pure 2.
References
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates , Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Sources
Minimizing racemization during N-tert-Butoxycarbonyl-L-isoleucineamide activation
Topic: Minimizing Racemization During N-tert-Butoxycarbonyl-L-isoleucineamide Activation
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User reports concerns regarding stereochemical integrity during the activation of Boc-L-Ile-OH for amidation.
Introduction: The "Isoleucine Challenge"
Welcome to the technical support center. You are likely here because you are observing the formation of D-allo-isoleucine impurities in your crude product.
Isoleucine is unique among proteinogenic amino acids because it possesses two chiral centers (
-
Steric Hindrance: The bulky sec-butyl side chain at the
-position sterically hinders the approaching amine nucleophile. -
Prolonged Activation: Because coupling is slow (due to hindrance), the activated carboxylate species exists longer in solution.
-
The Result: The window for base-catalyzed proton abstraction or oxazolone formation remains open longer than for unhindered amino acids (like Ala or Leu), leading to
-inversion.
Module 1: Diagnostic Workflow
Before altering your synthesis, use this logic tree to identify the likely culprit.
Figure 1: Diagnostic logic flow for identifying the root cause of racemization during Boc-Ile activation.
Module 2: The Mechanism (Why it happens)
To solve the problem, you must understand the enemy: The 5(4H)-Oxazolone .
Even with Boc protection, if the activation is too strong or the base too aggressive, the carbonyl oxygen of the Boc group can attack the activated carboxyl carbon. This forms an oxazolone ring.[1][2] The C-H proton at the chiral center of this ring is highly acidic (pKa ~9-10). A tertiary base can easily remove this proton, creating a planar enolate. When the proton returns, it can attack from either face, resulting in a racemic mixture (L-Ile and D-allo-Ile).
Figure 2: The kinetic competition between direct amidation and the oxazolone racemization pathway.
Module 3: Troubleshooting & FAQs
Q1: I am using HATU/DIEA because I need high yield, but my racemization is ~5%. Why?
A: HATU is a double-edged sword. While it is a powerful activator, the guanidinium species formed is highly electron-withdrawing. If you use a strong base like DIEA (Diisopropylethylamine, pKa ~10.5) in excess, you accelerate the proton abstraction from the
-
The Fix: Switch to COMU or DIC/Oxyma Pure . If you must use HATU, switch the base to TMP (2,4,6-Trimethylpyridine/Collidine) . TMP is sterically hindered and weaker (pKa ~7.4), making it poor at abstracting the
-proton but sufficient to neutralize the reaction.
Q2: Why is Oxyma Pure recommended over HOBt?
A: HOBt (1-Hydroxybenzotriazole) has been the standard for decades, but it has two flaws: it is classifiable as an explosive (making shipping difficult), and it is less acidic than newer additives. Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) creates an active ester that is more reactive (faster coupling = less time to racemize) and has a distinct geometry that suppresses oxazolone formation more effectively than HOBt [1].
Q3: Does solvent choice really matter for Boc-Ile?
A: Yes. Polar aprotic solvents like DMF or DMSO stabilize charged intermediates (like the enolate form of the oxazolone), thereby promoting racemization.
-
The Fix: Use a mixture of DCM/DMF (1:1) if solubility permits. DCM (Dichloromethane) has a lower dielectric constant, which destabilizes the racemization transition state [2].
Module 4: The "Gold Standard" Protocol
This protocol is designed specifically for Boc-L-Ile-OH to minimize allo-Ile formation to <0.5%.
Reagents Required:
-
Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure.
-
Base: TMP (2,4,6-Trimethylpyridine) - Only if using salt forms of amines; otherwise, base-free is preferred for Carbodiimide chemistry.
-
Solvent: DCM/DMF (1:1 v/v).
Step-by-Step Methodology:
-
Dissolution: Dissolve Boc-L-Ile-OH (1.0 equiv) and Oxyma Pure (1.0 equiv) in minimal DCM/DMF (1:1) at 0°C (Ice bath).
-
Why: Low temperature slows the rate of racemization significantly more than it slows the rate of activation.
-
-
Activation: Add DIC (1.0 equiv) dropwise to the cold solution. Stir for 2–3 minutes at 0°C.
-
Note: Do not pre-activate for >5 minutes.[1] The "Oxyma ester" is formed quickly. Long pre-activation allows oxazolone accumulation.
-
-
Coupling: Add the amine component (1.0–1.1 equiv).
-
Critical: If the amine is a salt (e.g., HCl salt), add TMP (1.0 equiv) mixed with the amine solution. Do not use DIEA.
-
-
Reaction: Allow the mixture to warm to room temperature naturally while stirring. Monitor via HPLC.[3]
Comparative Data: Racemization Rates
| Coupling System | Base Used | % D-allo-Ile Detected | Verdict |
| HATU / HOAt | DIEA (2 eq) | 4.8 - 12.0% | High Risk |
| HBTU / HOBt | DIEA (2 eq) | 2.5 - 5.0% | Moderate Risk |
| DIC / HOBt | None (Neutral) | 0.8 - 1.5% | Acceptable |
| DIC / Oxyma | None (Neutral) | < 0.2% | Recommended |
| COMU | TMP (Collidine) | < 0.1% | Best for Difficult Couplings |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4][5] An efficient peptide coupling additive.[6][7][8][9][10][11][12] Journal of the American Chemical Society, 115(10), 4397–4398.[10]
- Steinauer, R., et al. (2000). Separation of isoleucine and allo-isoleucine by HPLC. Journal of Chromatography B. (Standard reference for detection methods).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. bachem.com [bachem.com]
- 10. peptidechemistry.org [peptidechemistry.org]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Overcoming Steric Hindrance in Boc-Ile-NH₂ Synthesis
Target Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of Boc-L-Isoleucine carboxamide (Boc-Ile-NH₂) presents a classic challenge in peptide and medicinal chemistry. Isoleucine is a β-branched amino acid, meaning its bulky sec-butyl group is positioned immediately adjacent to the reactive α-carbon. This creates a severe steric shield that physically obstructs the trajectory of incoming nucleophiles during amidation[1]. As a Senior Application Scientist, I have compiled this troubleshooting guide to help you navigate the mechanistic pitfalls of hindered couplings and select the optimal reagents and protocols for high-yield amidation.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does standard DCC or EDC coupling result in poor yields for Boc-Ile-OH amidation? A: The failure of standard carbodiimides (DCC, DIC, EDC) in this context is a direct result of reaction kinetics. Carbodiimides react with the carboxylic acid to form an O-acylisourea intermediate[2]. In unhindered systems, this intermediate is rapidly attacked by the amine (or ammonia). However, the β-branch of isoleucine severely retards this nucleophilic attack[1]. The extended lifetime of the unreacted O-acylisourea allows it to undergo a spontaneous, irreversible intramolecular rearrangement into an inactive N-acylurea byproduct[3]. This dead-end pathway consumes your starting material and drastically reduces the yield of the desired Boc-Ile-NH₂.
Q2: Which coupling reagents are mechanistically suited to overcome this steric barrier? A: To overcome the steric shield of isoleucine, you must use reagents that form highly reactive, stabilized intermediates. Uronium/aminium salts like HATU are the gold standard here[4]. HATU converts the carboxylic acid into an OAt (1-hydroxy-7-azabenzotriazole) active ester[4]. The critical advantage of the OAt ester is the presence of a pyridine nitrogen in the triazole ring. This nitrogen provides anchimeric assistance—a neighboring group effect that forms a hydrogen-bonded, 7-membered cyclic transition state with the incoming ammonia[4]. This stabilizes the transition state and accelerates the reaction, effectively bypassing the steric hindrance.
Q3: What is the most reliable ammonia source for solution-phase amidation? A: While aqueous ammonia or ammonia gas can be used, they often introduce solubility issues and stoichiometric inconsistencies. The most reliable and self-contained method is using ammonium chloride (NH₄Cl) combined with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). This generates ammonia in situ in a controlled, stoichiometric manner directly within organic solvents (like DMF or DCM), preventing the premature hydrolysis of your active ester.
Q4: How do I prevent epimerization at the α-carbon during the activation of Boc-Ile-OH? A: Steric hindrance increases the half-life of the activated ester, giving it more time to cyclize into an oxazolone intermediate, which readily undergoes base-catalyzed racemization/epimerization. To suppress this, you must:
-
Use additives like HOAt or HOBt, which rapidly trap the activated species before oxazolone formation can occur[3].
-
Maintain low temperatures (0°C to -15°C) during the activation phase.
-
Avoid strong, unhindered bases. Use DIPEA or NMM instead of Triethylamine (TEA), as their steric bulk prevents them from abstracting the α-proton.
Part 2: Quantitative Reagent Comparison
The following table synthesizes quantitative performance data for various activation strategies during the amidation of sterically hindered β-branched amino acids like Boc-Ile-OH.
| Coupling Strategy | Active Intermediate | Relative Reactivity | Typical Yield (%) | Epimerization Risk | Cost Profile |
| DCC / EDC | O-acylisourea | Low (Prone to rearrangement) | 30 - 50% | High | Low |
| PyBOP / DIPEA | OBt ester | High | 80 - 85% | Low | Moderate |
| HATU / DIPEA | OAt ester | Very High (Anchimeric assistance) | 90 - 98% | Very Low | High |
| Isobutyl Chloroformate | Mixed Anhydride | High | 85 - 95% | Low (if T < 0°C) | Very Low |
Part 3: Validated Experimental Protocols
Below are two self-validating protocols for synthesizing Boc-Ile-NH₂. Choose Protocol A for discovery-scale synthesis where yield and purity are paramount, and Protocol B for process-scale synthesis where cost-efficiency is prioritized.
Protocol A: High-Efficiency Amidation using HATU (Discovery Scale)
This protocol utilizes HATU to generate the highly reactive OAt-ester, ensuring rapid amidation with minimal side reactions.
Reagents: Boc-Ile-OH (1.0 eq), HATU (1.1 eq), NH₄Cl (3.0 eq), DIPEA (4.0 eq), anhydrous DMF. Procedure:
-
Activation: Dissolve Boc-Ile-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere. Cool the mixture to 0°C using an ice bath.
-
Base Addition: Add DIPEA (2.0 eq) dropwise. Self-Validation Check: The solution will turn a distinct yellow color, visually confirming the formation of the uronium intermediate and the OAt active ester. Stir for 5 minutes.
-
Amidation: In a separate vial, suspend NH₄Cl (3.0 eq) in a small volume of DMF and add DIPEA (2.0 eq) to generate free ammonia. Transfer this suspension to the main reaction flask.
-
Propagation: Allow the reaction to warm to room temperature and stir for 2 hours. Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1). The Boc-Ile-OH spot should completely disappear, replaced by a higher Rf spot (Boc-Ile-NH₂, visualized by iodine or ninhydrin after heating).
-
Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1M HCl (3x) to remove unreacted DIPEA and ammonia, then with saturated aqueous NaHCO₃ (3x) to remove the HOAt byproduct. Dry over MgSO₄, filter, and concentrate in vacuo.
Protocol B: Mixed Anhydride Method (Process Scale)
This classical method avoids expensive uronium salts by generating a highly reactive mixed anhydride intermediate[5].
Reagents: Boc-Ile-OH (1.0 eq), Isobutyl Chloroformate (IBCF) (1.05 eq), N-Methylmorpholine (NMM) (1.1 eq), 25% Aqueous Ammonia or NH₄Cl/NMM (3.0 eq), anhydrous THF. Procedure:
-
Preparation: Dissolve Boc-Ile-OH (1.0 eq) in anhydrous THF (0.2 M). Add NMM (1.1 eq) and cool the solution to strictly -15°C using a dry ice/ethylene glycol bath. Note: Strict temperature control is vital to prevent racemization.
-
Anhydride Formation: Add Isobutyl Chloroformate (1.05 eq) dropwise over 10 minutes. Self-Validation Check: A dense white precipitate of NMM·HCl will immediately form, confirming the successful generation of the mixed anhydride[5]. Stir for exactly 15 minutes at -15°C.
-
Amidation: Rapidly add the ammonia source (e.g., 25% aqueous ammonia or pre-mixed NH₄Cl/NMM) to the suspension.
-
Propagation: Stir at -15°C for 30 minutes, then allow to warm to room temperature over 2 hours.
-
Workup: Evaporate the THF under reduced pressure. Dissolve the resulting white residue in Ethyl Acetate. Wash with 1M KHSO₄, water, and brine. Crystallize the crude product from Ethyl Acetate/Hexanes to yield pure Boc-Ile-NH₂ as a white crystalline solid.
Part 4: Strategic Decision Workflow
The following logic tree illustrates the decision-making process for selecting the appropriate amidation strategy based on experimental constraints.
Caption: Workflow for selecting Boc-Ile-OH amidation strategies based on scale and steric factors.
References
- BenchChem Technical Support Team. "Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids." Benchchem.
- BenchChem Technical Support Team. "Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids." Benchchem.
- Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- Fisher Scientific. "Amide Synthesis." Fisher Scientific.
- European Patent Office. "COMPOSITION COMPRISING OXALAMIDE GELATORS AND VEGETABLE OIL (EP 3897560 B1)." Googleapis.com.
Sources
Technical Support Center: Optimizing Reaction Temperature for Boc-L-isoleucineamide Synthesis
Welcome to the technical support center for the synthesis of Boc-L-isoleucineamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific amide bond formation. Here, we move beyond rote protocols to explain the "why" behind the experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of Boc-L-isoleucineamide, with a focus on the critical role of reaction temperature.
Issue 1: Low Yield of Boc-L-isoleucineamide
Question: I'm experiencing a low yield in my Boc-L-isoleucineamide synthesis. What are the likely causes related to temperature, and how can I improve it?
Answer:
A low yield is a common issue, often stemming from incomplete reaction or side reactions. Temperature plays a pivotal role in both.
Potential Causes & Solutions:
-
Incomplete Carboxylic Acid Activation: The first step in amide bond formation is the activation of the carboxylic acid of Boc-L-isoleucine. This is typically achieved using a coupling reagent.
-
Insight: The activation step is often exothermic. Running this step at a reduced temperature, typically 0°C, can improve the stability of the activated intermediate, preventing premature decomposition.[1]
-
Troubleshooting Steps:
-
Pre-activation at 0°C: Dissolve Boc-L-isoleucine and a coupling additive like HOBt or Oxyma Pure in your solvent (e.g., DMF or DCM). Cool the mixture to 0°C in an ice bath before adding the coupling reagent (e.g., DCC, EDC, or HATU).[1] Stir at this temperature for 15-30 minutes to ensure complete activation.
-
Monitor Activation: While direct monitoring can be complex, ensuring your reagents are of high quality and used in the correct stoichiometry is crucial.
-
-
-
Slow Coupling Reaction: The steric hindrance from the bulky tert-butyl group of the Boc protecting group and the isobutyl side chain of isoleucine can slow down the rate of the coupling reaction.[2]
-
Insight: While lower temperatures are beneficial for the activation step, the subsequent coupling of the activated Boc-L-isoleucine to the amine may require a higher temperature to overcome the activation energy barrier.
-
Troubleshooting Steps:
-
Gradual Warming: After the initial activation at 0°C, add your amine to the reaction mixture and allow it to slowly warm to room temperature.[1]
-
Gentle Heating: If the reaction is still sluggish at room temperature (as monitored by TLC or LC-MS), gentle heating to 40-50°C can be beneficial.[2] However, proceed with caution as excessive heat can promote side reactions.[3]
-
Extended Reaction Time: In conjunction with a moderate temperature, extending the reaction time (e.g., overnight) can help drive the reaction to completion.[1]
-
-
-
Side Reactions: Elevated temperatures can increase the rate of undesirable side reactions.
-
Insight: One common side reaction is the formation of an oxazolone intermediate from the activated Boc-L-isoleucine, which can lead to racemization.[4] Low temperatures help to suppress the formation of this intermediate.[5]
-
Troubleshooting Steps:
-
Maintain Low Temperature During Activation: As mentioned, keeping the activation step at 0°C is critical to minimize racemization.[5]
-
Use of Additives: Incorporating additives like HOBt or Oxyma Pure with your coupling reagent can help suppress racemization, even at slightly elevated coupling temperatures.[6]
-
-
Issue 2: Presence of Impurities in the Final Product
Question: My final Boc-L-isoleucineamide product is showing significant impurities on my HPLC/LC-MS analysis. How can temperature optimization help improve purity?
Answer:
Impurity generation is often linked to side reactions that are sensitive to temperature.
Potential Causes & Solutions:
-
Racemization: The presence of a diastereomeric impurity is a strong indicator of racemization.
-
Insight: As previously discussed, the formation of a 5(4H)-oxazolone intermediate is a primary pathway for racemization.[4] This process is accelerated at higher temperatures.
-
Troubleshooting Steps:
-
Strict Temperature Control During Activation: The most critical step to control for preventing racemization is the activation of the carboxylic acid. This should be performed at 0°C.[5]
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. For sterically hindered amino acids like isoleucine, using a uronium/aminium-based reagent like HATU or HBTU in combination with an additive like HOAt or Oxyma Pure is recommended to minimize this side reaction.[2]
-
Avoid Excessive Heat: During the coupling phase, avoid temperatures above 50°C unless absolutely necessary and for a minimal duration.
-
-
-
Formation of N-acylurea: When using carbodiimide-based coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove.
-
Insight: This rearrangement is temperature-dependent and more likely to occur if the nucleophilic attack by the amine is slow.[5]
-
Troubleshooting Steps:
-
Low-Temperature Activation: Performing the activation at 0°C minimizes the lifetime of the O-acylisourea intermediate, reducing the likelihood of rearrangement.[5]
-
Use of Additives: Additives like HOBt or Oxyma Pure react with the O-acylisourea to form an activated ester, which is less prone to rearrangement and more reactive towards the amine.[6]
-
-
Data Summary: Recommended Temperature Ranges
| Step | Parameter | Recommended Temperature (°C) | Rationale |
| Activation | Carboxylic acid activation with coupling reagent | 0 | Minimizes racemization and decomposition of the activated intermediate.[5] |
| Coupling | Amine addition and amide bond formation | 0 to Room Temperature (20-25) | Balances reaction rate with minimizing side reactions.[1] |
| Optimization | For sterically hindered or slow reactions | Gentle heating up to 40-50 | Can help overcome the activation energy barrier.[2] Use with caution. |
Experimental Protocols
Optimized Protocol for Boc-L-isoleucineamide Synthesis
This protocol incorporates temperature optimization strategies for improved yield and purity.
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-isoleucine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Cool the flask to 0°C using an ice-water bath.
-
-
Activation:
-
Once the solution is at 0°C, add EDC·HCl (1.1 equivalents) portion-wise, ensuring the temperature does not rise above 5°C.
-
Stir the mixture at 0°C for 30 minutes to allow for complete activation.
-
-
Coupling:
-
In a separate flask, dissolve the desired amine (1 equivalent) and a non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) (1.5 equivalents) in anhydrous DMF.
-
Add the amine solution dropwise to the activated Boc-L-isoleucine solution at 0°C.
-
Allow the reaction mixture to stir at 0°C for 1 hour, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Optimized workflow for Boc-L-isoleucineamide synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical for the synthesis of amides from Boc-protected amino acids?
A1: Temperature control is paramount for two main reasons: preventing racemization and managing the stability of activated intermediates. The α-proton of the activated amino acid is susceptible to abstraction, leading to a loss of stereochemical integrity, a process that is accelerated by heat.[4] Additionally, the activated species, such as O-acylisourea intermediates, are often thermally labile and can decompose or rearrange to undesired byproducts at elevated temperatures.[5]
Q2: Can I run the entire reaction at room temperature to simplify the procedure?
A2: While some amide couplings can proceed at room temperature, it is not recommended for Boc-L-isoleucineamide synthesis if high purity and yield are desired.[6][7] Starting the activation at 0°C significantly reduces the risk of racemization and the formation of byproducts.[5] A simplified room temperature protocol may be acceptable for initial screening or non-critical applications, but for drug development and other high-stakes research, precise temperature control is a non-negotiable aspect of process optimization.
Q3: Are there alternatives to heating for slow coupling reactions?
A3: Yes. Before resorting to heating, consider the following:
-
More Potent Coupling Reagents: Utilizing stronger coupling reagents like HATU or COMU can accelerate the reaction rate even at room temperature, often overcoming the steric hindrance of isoleucine.[2]
-
Solvent Choice: The choice of solvent can influence reaction rates. NMP, for instance, is known to be a better solvent for peptide synthesis and can sometimes enhance coupling efficiency compared to DMF or DCM.[8]
-
Extended Reaction Time: Simply allowing the reaction to proceed for a longer duration (e.g., 24-48 hours) at room temperature can often lead to higher conversion without the risks associated with heating.
Q4: How does the choice of coupling reagent impact the optimal reaction temperature?
A4: The reactivity of the coupling reagent is a key factor. Highly reactive uronium/aminium-based reagents (HATU, HBTU) can often achieve complete coupling at room temperature or even lower, whereas carbodiimides (DCC, EDC) might require slightly warmer conditions or longer reaction times to achieve the same level of conversion, especially with sterically hindered substrates.[2] The fundamental principle of a cold activation step remains crucial regardless of the coupling reagent used.
References
- Eren, Y., & Cankilic, M. (2021). Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups.
-
MBL International. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Charville, H., Jackson, D., Hodges, G., & Whiting, A. (2010). The Thermal Amidation of Carboxylic Acids Revisited. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Eren, Y., & Cankilic, M. (2021). Preparation of new mono-and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]
- Mahesh, S., Tang, K.-C., & Raj, M. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 3(10), 14909-14915.
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Patsnap. (2026, February 28). How to Optimize Amide Synthesis for Low-Temperature Applications. Retrieved from [Link]
- Leggio, A., Belsito, E. L., Gallo, S., & Liguori, A. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. RSC Advances, 7(62), 39257-39265.
-
MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
- Kumar, A., Janardan, V., & Milstein, D. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications.
- Movassaghi, M., & Schmidt, M. A. (2007). One-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. Organic letters, 9(10), 1987-1990.
-
ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
- Eren, Y., & Cankilic, M. (2021). Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using. Retrieved from [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to Optimize Amide Synthesis for Low-Temperature Applications [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. biotage.com [biotage.com]
Storage conditions to prevent degradation of N-tert-Butoxycarbonyl-L-isoleucineamide
Technical Support Center: Boc-L-Ile-NH2 Storage & Degradation Troubleshooting
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing premature degradation of N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-L-Ile-NH2) during synthesis workflows or long-term storage. Boc-L-Ile-NH2 is a critical building block, but its stability is contingent upon strict environmental controls. This guide provides a mechanistic understanding of its degradation pathways, troubleshooting FAQs, and field-proven, self-validating protocols to ensure the scientific integrity of your assays.
Part 1: Mechanistic Overview of Degradation Pathways
To prevent degradation, we must first understand the causality behind it. Boc-L-Ile-NH2 is susceptible to two primary degradation vectors:
-
Acid-Catalyzed Boc Cleavage: The tert-butoxycarbonyl (Boc) group is highly acid-labile. Exposure to ambient acidic vapors or residual acidic solvents protonates the carbamate oxygen[1]. This triggers a fragmentation event that releases a tert-butyl cation (which rapidly deprotonates into isobutylene gas) and carbon dioxide, leaving the unprotected L-Ile-NH2 free amine[2].
-
Moisture-Induced Deamidation: The C-terminal primary amide is susceptible to hydrolysis. When exposed to hygroscopic moisture, especially under slight pH extremes, the amide group undergoes deamidation to form the corresponding carboxylic acid (Boc-L-Ile-OH) and ammonia[3].
Figure 1: Primary degradation pathways of Boc-L-Ile-NH2 via acid cleavage and moisture deamidation.
Part 2: Troubleshooting FAQs
Q1: My LC-MS analysis of a stored Boc-L-Ile-NH2 batch shows a major impurity with a -100 Da mass shift. What happened? A: A loss of exactly 100 Da is the classic signature of Boc group cleavage[1]. This occurs when the powder is exposed to acidic conditions. Even trace amounts of acidic vapors in a shared laboratory refrigerator (e.g., near TFA or HCl storage) can catalyze this reaction over time. The Boc group fragments into CO2 and isobutylene gas, leaving behind the free amine[2]. Solution: Store the compound in a tightly sealed container within a secondary desiccator, strictly isolated from volatile acids.
Q2: I am detecting a +1 Da mass shift in my stock solution. How did the amide degrade? A: A +1 Da mass shift indicates deamidation. The C-terminal amide (-NH2, ~16 Da) has been hydrolyzed to a carboxylic acid (-OH, ~17 Da), converting your molecule to Boc-L-Isoleucine[3]. This is driven by the presence of water in your solvent acting as a nucleophile. Solution: Always use strictly anhydrous, amine-free solvents (like dry DMF or DMSO) for stock solutions, and avoid storing the compound in aqueous buffers for prolonged periods[4].
Q3: Why does my lyophilized powder turn into a sticky paste after taking it out of the -20°C freezer? A: Boc-protected amino acid derivatives are highly hygroscopic. If you open a cold vial immediately upon removal from the freezer, ambient humidity rapidly condenses on the cold powder[5]. This introduced moisture initiates the hydrolysis pathways described above. Solution: You must allow the vial to equilibrate to room temperature inside a desiccator before breaking the seal[6].
Part 3: Quantitative Storage Stability Data
To emphasize the importance of environmental controls, below is a summary of expected degradation rates based on specific storage conditions.
| Storage Condition | Temperature | Environmental Control | Expected Shelf Life | Primary Degradation Risk |
| Optimal (Long-Term) | -20°C | Sealed under Argon, Desiccated | > 24 Months | None |
| Acceptable (Short-Term) | 2°C to 8°C | Sealed, Desiccated | 3 to 6 Months | Slow deamidation if seal fails |
| Suboptimal | 25°C | Ambient Air (Opened) | < 2 Weeks | Rapid moisture absorption |
| High Risk | 25°C | Near Acidic Vapors | < 48 Hours | Rapid Boc cleavage (-100 Da) |
| In Solution | -20°C | Anhydrous DMSO/DMF | 1 to 3 Months | Solvent-mediated hydrolysis |
Part 4: Self-Validating Protocol for Aliquoting and Storage
Do not simply store the bulk bottle and open it repeatedly. Every opening introduces moisture and oxygen. Implement this self-validating workflow to ensure your material remains pristine.
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the sealed bulk vial of Boc-L-Ile-NH2 from the -20°C freezer. Place it immediately into a vacuum desiccator containing fresh desiccant (e.g., Drierite). Leave it for 60 minutes to reach ambient room temperature.
-
Self-Validation Check: The vial exterior must feel completely neutral to the touch, with zero visible condensation before proceeding.
-
-
Inert Environment Handling: Transfer the equilibrated vial to a glove box or use a benchtop inert gas line (Argon or dry N2).
-
Aliquoting: Rapidly weigh the required amounts into pre-dried, amber glass microcentrifuge vials. Amber glass protects against potential photo-degradation, while pre-drying removes surface-bound moisture.
-
Purging and Sealing: Gently blow a stream of Argon gas into each aliquot vial for 5-10 seconds to displace ambient air and humidity. Immediately cap tightly with a PTFE-lined septum cap.
-
Long-Term Storage: Place the aliquots into a secondary container (like a sealed plastic box with desiccant pouches) and store at -20°C[4].
-
Usage: When an experiment requires the compound, retrieve only one aliquot. Discard any unused solution rather than returning it to the freezer, as freeze-thaw cycles drastically accelerate degradation[6].
References
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
How to Reconstitute Lyophilized Peptides: Best Practices. Verified Peptides. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of N-tert-Butoxycarbonyl-L-isoleucineamide
An In-Depth Comparative Guide to the ¹H NMR Spectrum Analysis of N-tert-Butoxycarbonyl-L-isoleucineamide
For researchers and professionals in drug development and peptide chemistry, the unambiguous structural confirmation and purity assessment of starting materials and intermediates are paramount. N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-Ile-NH₂) is a crucial building block, and its characterization is a routine yet critical step. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as a powerful, non-destructive technique for providing detailed structural information at the atomic level.[1]
This guide offers a comprehensive analysis of the ¹H NMR spectrum of Boc-Ile-NH₂. It moves beyond a simple data sheet to provide insights into the causality behind spectral features, a comparison with alternative analytical techniques, and actionable experimental protocols.
Deciphering the ¹H NMR Spectrum of Boc-Ile-NH₂
The structure of N-tert-Butoxycarbonyl-L-isoleucineamide dictates a unique fingerprint in its ¹H NMR spectrum. Each proton or group of equivalent protons resonates at a characteristic chemical shift (δ), influenced by its local electronic environment. The signal's multiplicity (singlet, doublet, etc.) arises from spin-spin coupling with neighboring protons, providing valuable connectivity information.
Below is a detailed breakdown of the expected ¹H NMR spectrum. The chemical shifts can vary slightly depending on the solvent, concentration, and temperature.[2][3]
Molecular Structure and Proton Assignments
To understand the spectrum, we must first visualize the molecule and label the distinct proton environments.
Caption: Experimental workflow for ¹H NMR analysis of Boc-Ile-NH₂.
Comparison with Alternative Analytical Techniques
While ¹H NMR is unparalleled for detailed structural elucidation, a comprehensive characterization often employs orthogonal techniques. Each method provides different, complementary information regarding the identity and purity of the sample.
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Precise molecular structure, connectivity, stereochemistry, quantitative analysis (qNMR) [4] | Non-destructive, highly detailed structural information, relatively fast for routine checks. | Lower sensitivity than MS, complex spectra can be difficult to interpret, requires soluble sample. |
| HPLC (UV Detection) | Differential partitioning between a stationary and mobile phase | Purity assessment, separation of impurities, quantification. [5][6] | High sensitivity, excellent for quantifying purity and identifying related-substance impurities. | Provides limited structural information, requires reference standards for identification. [5] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio | Accurate molecular weight confirmation, fragmentation patterns can give structural clues. | Extremely high sensitivity, requires very small sample amount, can be coupled with LC for LC-MS analysis. [] | Provides little to no information on stereochemistry, isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Absorption of IR radiation by molecular vibrations | Presence of functional groups (e.g., C=O, N-H, C-H). | Fast, simple sample preparation, good for quick functional group confirmation. | Provides a "fingerprint" but not detailed connectivity, not suitable for purity analysis of closely related compounds. |
| Elemental Analysis | Combustion of the sample to determine the percentage composition of C, H, N | Confirms the empirical and molecular formula. | Provides fundamental confirmation of the elemental composition. | Does not distinguish between isomers, requires a highly pure sample for accurate results. [5] |
Conclusion
The ¹H NMR spectrum of N-tert-Butoxycarbonyl-L-isoleucineamide provides an information-rich fingerprint that is definitive for its structural verification. The characteristic singlet of the Boc group, combined with the unique set of coupled multiplets for the isoleucine side chain and distinct signals for the three N-H protons, allows for unambiguous identification. When integrated into a comprehensive analytical workflow that includes techniques like HPLC for purity and MS for molecular weight confirmation, researchers can ensure the quality and integrity of this vital synthetic building block, thereby upholding the rigorous standards required in pharmaceutical and chemical research.
References
- Solvent effects in N.M.R. spectra of amide solutions. Google Search.
- ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent - PubMed. PubMed.
- NMR sample prepar
- Application Note: NMR Spectroscopic Characterization of Boc-Trp-Phe-OMe - Benchchem. Benchchem.
- H-1 NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent | Request PDF - ResearchGate.
- ¹H chemical shifts of amides in DMSO solvent - OUCI. OUCI.
- Sample preparation - ResearchGate.
- How to make an NMR sample. Google Search.
- NMR Sample Preparation: The Complete Guide - Organomation.
- peptide nmr. Google Search.
- ¹ H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram - ResearchGate.
- Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts - Modgraph. Modgraph.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Google Search.
- Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Google Search.
- N-(tert-butoxycarbonyl)-l-isoleucine (C11H21NO4) - PubChemLite. PubChemLite.
- Boc-Ile-OH - N-(tert-Butoxycarbonyl). Google Search.
- Quality Control of Amino Acids & Peptides: A Guide - Bachem. Bachem.
- Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Google Search.
- tert-Butoxycarbonyl-L-isoleucine | C11H21NO4 | CID 2724762 - PubChem. PubChem.
- Scholars Research Library - Der Pharma Chemica. Der Pharma Chemica.
- (PDF) Preparation of new mono-and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups - ResearchGate.
- Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. BOC Sciences.
- A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids - Benchchem. Benchchem.
- N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine | C12H23NO4 - PubChem. PubChem.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
- Chemical shifts and coupling constants of L-isoleucine and... - ResearchGate.
- Proton NMR chemical shifts and coupling constants for brain metabolites. Google Search.
- NMR Coupling Constants - Chemical Instrumentation Facility.
- ¹ NMR spectra and HPLC chrom
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A Comparative Guide to HPLC Method Development for the Purity Assessment of Boc-L-isoleucineamide
Introduction: The Critical Role of Purity in Peptide Synthesis
In the landscape of pharmaceutical development and peptide chemistry, N-α-Boc-L-isoleucineamide serves as a fundamental building block. Its structural integrity and purity are paramount, as they directly influence the efficacy, safety, and quality of the final therapeutic peptides synthesized from it.[1] The presence of even minute impurities, such as diastereomers or by-products from synthesis, can introduce undesired pharmacological or toxicological effects in the final drug substance.[2] Therefore, a robust, reliable, and stability-indicating High-Performance Liquid Chromatography (HPLC) method is not merely a quality control requirement but a cornerstone of a successful drug development program.[3][]
This guide provides an in-depth, experience-driven comparison of strategies for developing an HPLC method for Boc-L-isoleucineamide. We will move beyond simple procedural lists to explore the scientific rationale behind each decision, from column selection to mobile phase optimization, culminating in a method capable of resolving the analyte from its most probable impurities.
Understanding the Analytical Challenge: Potential Impurities in Boc-L-isoleucineamide
A successful HPLC method is one that anticipates and resolves all potential impurities. For Boc-L-isoleucineamide, these fall into several categories:
-
Chiral Impurities: The most critical impurity is the corresponding D-enantiomer (Boc-D-isoleucineamide) and its diastereomers. The control of chiral purity is a significant quality attribute.
-
Process-Related Impurities: These can include unreacted starting material (Boc-L-isoleucine), by-products from the amidation reaction, and residual coupling agents.[5]
-
Degradation Products: Forced degradation studies often reveal potential degradants formed through hydrolysis (cleavage of the amide or Boc-group) or oxidation.[3][6] Developing a "stability-indicating" method that can separate these degradants is essential for shelf-life studies.[7]
The Method Development Workflow: A Systematic & Science-Driven Approach
The development of a robust HPLC method is an iterative but logical process. The goal is to achieve adequate resolution for all relevant peaks, good peak shape, and a reasonable analysis time.
Caption: A systematic workflow for HPLC method development.
Part 1: Column Selection - The Heart of the Separation
The choice of the stationary phase is the most critical decision in method development, as it dictates the primary separation mechanism. For a molecule like Boc-L-isoleucineamide, we must consider both achiral (process-related) and chiral impurities.
Comparison of Stationary Phases
| Stationary Phase Type | Primary Application | Separation Mechanism | Advantages for Boc-L-isoleucineamide | Disadvantages |
| Reversed-Phase C18 | Achiral Purity / Related Substances | Hydrophobic Interactions | Excellent for separating compounds with differing polarity (e.g., Boc-L-isoleucine vs. its amide). Robust and widely available.[8][9] | Will not resolve enantiomers or diastereomers. |
| Polysaccharide-Based CSP | Chiral Purity | H-bonding, π-π interactions, steric inclusion in chiral grooves.[10] | High success rate for separating enantiomers of Boc-protected amino acids.[10][11] Can often be used in reversed-phase mode for a unified chiral/achiral method. | Can be more expensive and less robust than standard C18 phases. |
| Macrocyclic Glycopeptide CSP | Chiral Purity | Multiple interactions including H-bonding and ionic interactions. | Offers complementary selectivity to polysaccharide phases. Very effective for N-blocked amino acids in reversed-phase mode.[12] | Selectivity can be highly dependent on mobile phase additives. |
Expert Insight: While a traditional approach might use a C18 column for achiral purity and a separate chiral column for enantiomeric purity, this is inefficient. A significant advancement in productivity is to develop a single, "unified" method on a reversed-phase compatible chiral stationary phase.[10][11] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often the best starting point for this strategy.
Sources
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- 10. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
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- 12. sigmaaldrich.com [sigmaaldrich.com]
Comparative FTIR Analysis of Protected Amino Acid Amides: Boc-L-Isoleucineamide vs. Structural Alternatives
In the highly precise fields of solid-phase peptide synthesis (SPPS) and drug development, verifying the structural integrity of protected amino acid building blocks is a non-negotiable quality control step. N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-L-Ile-NH2) is a critical intermediate, featuring a Boc-protected amine, an isoleucine aliphatic side chain, and a primary C-terminal amide.
Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method to validate these functional groups. This guide objectively compares the FTIR performance and spectral fingerprints of Boc-L-Ile-NH2 against two common alternatives: Fmoc-L-Ile-NH2 (a different protecting group class) and Boc-L-Leu-NH2 (a structural isomer), providing researchers with the mechanistic causality behind each spectral shift.
Mechanistic Origins of Key Absorption Peaks
To accurately interpret the FTIR spectrum of Boc-L-Ile-NH2, one must understand the vibrational mechanics of its three primary domains:
-
The Carbamate (Urethane) Linkage : The Boc protecting group forms a carbamate bond with the alpha-amino group. Unlike standard peptide amide bonds, the carbamate carbonyl (C=O) is adjacent to an ester-like oxygen. This oxygen competes for resonance with the carbonyl, increasing the C=O double-bond character. Consequently, the Boc carbamate C=O stretch appears at a higher frequency (1680–1710 cm⁻¹ ) than a typical amide[1]. High-resolution studies often reveal a distinct peak at ~1706 cm⁻¹ with a shoulder at 1690 cm⁻¹, indicative of different stable conformers at room temperature[1].
-
The Primary Amide : The C-terminal primary amide exhibits two highly diagnostic bands. The Amide I band (primarily C=O stretching) manifests at 1650–1680 cm⁻¹ , while the Amide II band (a complex coupling of N-H bending and C-N stretching) appears at 1530–1570 cm⁻¹ . The N-H stretching region for both the carbamate and the primary amide produces a strong, often split peak in the 3300–3450 cm⁻¹ range[1].
-
Aliphatic & tert-Butyl Signatures : The tert-butyl moiety of the Boc group is easily identifiable by a characteristic symmetric C-H bending doublet at ~1360 cm⁻¹ and 1390 cm⁻¹ . The sec-butyl side chain of isoleucine contributes to the broad aliphatic C-H stretching region between 2850–2980 cm⁻¹ .
Comparative Spectral Data: Boc-L-Ile-NH2 vs. Alternatives
When selecting building blocks or troubleshooting synthesis failures, distinguishing between protecting groups (Boc vs. Fmoc) and isomeric side chains (Ile vs. Leu) is critical.
-
Fmoc-L-Ile-NH2 : Replacing the aliphatic Boc group with the bulky, aromatic Fluorenylmethyloxycarbonyl (Fmoc) group fundamentally alters the spectrum. Fmoc introduces distinct aromatic C=C ring stretches (~1450 and 1600 cm⁻¹) and aromatic C-H stretches (>3000 cm⁻¹)[2]. Furthermore, the Fmoc carbamate C=O stretch often shifts slightly higher (~1720 cm⁻¹) due to the altered electronic environment[3].
-
Boc-L-Leu-NH2 : Leucine is a structural isomer of isoleucine (gamma-branched vs. beta-branched). While their primary functional groups are identical, the aliphatic C-H bending region differs. Leucine's isobutyl group produces its own doublet at ~1365 and 1385 cm⁻¹, which heavily overlaps with the Boc tert-butyl doublet, creating a much broader and more complex signal in the 1360–1390 cm⁻¹ region compared to isoleucine.
Table 1: Quantitative FTIR Absorption Peaks (cm⁻¹)
| Vibrational Mode | Boc-L-Ile-NH2 (Target) | Fmoc-L-Ile-NH2 (Alt. Protecting Group) | Boc-L-Leu-NH2 (Structural Isomer) |
| N-H Stretch (Amide/Carbamate) | 3300 – 3450 (Broad, split) | 3300 – 3400 | 3300 – 3450 (Broad, split) |
| C-H Stretch (Aromatic) | Absent | 3050 – 3070 | Absent |
| C-H Stretch (Aliphatic) | 2850 – 2980 | 2850 – 2980 | 2850 – 2980 |
| C=O Stretch (Carbamate) | 1680 – 1710 | 1700 – 1720 | 1680 – 1710 |
| C=O Stretch (Amide I) | 1650 – 1680 | 1650 – 1680 | 1650 – 1680 |
| C=C Stretch (Aromatic Ring) | Absent | ~1450, ~1600 | Absent |
| N-H Bend (Amide II) | 1530 – 1570 | 1530 – 1570 | 1530 – 1570 |
| C-H Bend (tert-butyl/isopropyl) | ~1360, ~1390 (Distinct doublet) | Absent | ~1360 – 1390 (Complex, overlapping) |
| C-O Stretch (Ester-like) | 1160 – 1170 | 1250 – 1260 | 1160 – 1170 |
Experimental Workflow: Self-Validating ATR-FTIR Protocol
Causality of Method Selection: Traditional transmission FTIR requires pressing the sample into a Potassium Bromide (KBr) pellet. However, KBr is highly hygroscopic. Absorbed atmospheric moisture introduces a broad O-H stretch at ~3400 cm⁻¹ and an H-O-H bend at ~1640 cm⁻¹, which directly obscure the critical N-H stretch and Amide I bands of the amino acid. Therefore, Attenuated Total Reflectance (ATR)-FTIR is the mandatory methodology for this analysis, as it allows for the direct measurement of neat powders without moisture-inducing sample preparation.
To ensure scientific integrity, the following protocol operates as a self-validating system:
Step 1: Instrument Validation Prior to any sample analysis, scan a traceable polystyrene calibration film. Verify that the standard peaks (e.g., 3028, 1601, and 906 cm⁻¹) are within ±1 cm⁻¹ of their certified values. This validates the interferometer's laser alignment.
Step 2: Atmospheric Background Subtraction Collect a background scan of the clean, empty ATR crystal (diamond or zinc selenide) immediately before the sample. This step is critical to digitally subtract ambient CO₂ (~2350 cm⁻¹) and trace water vapor from the final spectrum.
Step 3: Sample Application Place 2–5 mg of neat Boc-L-Ile-NH2 powder directly onto the ATR crystal. Lower the pressure anvil until the software indicates optimal optical contact. Causality: Consistent pressure ensures the evanescent wave penetrates the sample uniformly, yielding reproducible peak intensities.
Step 4: Spectral Acquisition Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging a minimum of 32 scans to maximize the signal-to-noise ratio.
Step 5: Post-Processing Apply an ATR correction algorithm. Because the depth of penetration in ATR is wavelength-dependent (deeper at lower wavenumbers), this correction normalizes the band intensities to match standard transmission spectra, allowing for accurate comparative analysis.
ATR-FTIR experimental workflow for self-validating spectral acquisition of protected amino acids.
References
-
Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. The Journal of Physical Chemistry B (ACS Publications).[Link]
-
Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. Materials Advances (RSC Publishing).[Link]
-
New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Gels (MDPI).[Link]
Sources
Comprehensive Comparison Guide: TLC Visualization of Boc-L-isoleucineamide
Executive Summary
Visualizing heavily protected, non-UV-active amino acid derivatives on thin-layer chromatography (TLC) plates is a common bottleneck in peptide synthesis. Boc-L-isoleucineamide presents a specific analytical challenge: it lacks an aromatic chromophore (rendering 254 nm UV quenching useless), its primary amine is masked by a tert-butyloxycarbonyl (Boc) protecting group, and its side chain is purely aliphatic.
This guide objectively compares the performance of four distinct TLC visualization stains for Boc-L-isoleucineamide, explaining the chemical causality behind each method. For researchers and drug development professionals, selecting the correct self-validating staining protocol is critical for accurate reaction monitoring and purification.
Chemical Context & Visualization Challenges
To understand why certain stains fail while others succeed, we must analyze the functional groups of Boc-L-isoleucineamide:
-
The Boc-Protected Amine (Carbamate): The nitrogen lone pair is delocalized into the adjacent carbonyl, making it non-nucleophilic. Standard amine stains will not react at room temperature[1.6].
-
The Primary Amide (-CONH₂): Amides are notoriously resistant to general electrophilic stains due to their resonance stability.
-
The Aliphatic Side Chain: The isoleucine moiety provides no oxidative or conjugated handles for general stains like Potassium Permanganate (KMnO₄) to react with easily at room temperature.
Because of these factors, successful visualization requires either thermal deprotection to unmask the amine or halogenation of the N-H bonds.
Comparative Analysis of Visualization Methods
We evaluated four standard laboratory stains for their efficacy in detecting Boc-L-isoleucineamide. The data is summarized in the table below.
Table 1: Performance Comparison of TLC Stains for Boc-L-isoleucineamide
| Visualization Method | Target Functional Group | Sensitivity (LOD) | Heating Required? | Destructive? | Visual Result |
| Chlorine / KI-Starch | Amides, Carbamates (N-H) | Excellent (0.1–1 µg) | No | Yes | Deep blue/black spot on white |
| Ninhydrin | Primary Amines (Post-cleavage) | Good (1–5 µg) | Yes (>150°C) | Yes | Pink/Purple spot |
| Phosphomolybdic Acid | General Organic | Moderate (5–10 µg) | Yes | Yes | Blue/Green spot on yellow |
| Iodine Vapor | General Organic | Low (>10 µg) | No | No (Reversible) | Faint brown/yellow spot |
Mechanistic Decision Tree
Decision tree for selecting the optimal TLC stain for Boc-protected amides.
In-Depth Methodologies & Causality
Method A: The Gold Standard — Chlorine / KI-Starch Stain
For molecules containing amides or carbamates, the Chlorine/KI-Starch method is unparalleled in sensitivity.
The Causality: Amide and carbamate N-H bonds are weakly acidic and can be readily chlorinated by exposure to chlorine gas (or tert-butyl hypochlorite) to form N-chloro derivatives. When the plate is subsequently treated with Potassium Iodide (KI), the N-chloro species acts as an oxidizing agent, converting iodide (I⁻) into elemental iodine (I₂). The liberated iodine immediately intercalates into the amylose helix of the starch indicator, forming an intensely colored blue-black charge-transfer complex[2.2, 2.5].
Mechanistic pathway of Chlorine/KI-Starch TLC visualization for amides.
Self-Validating Experimental Protocol:
-
Preparation: Develop the TLC plate in an appropriate solvent system (e.g., 5-10% MeOH in DCM) and dry thoroughly.
-
Chlorination: Place the plate in a sealed TLC chamber containing a small beaker of KMnO₄ and a few drops of 10% HCl to generate Cl₂ gas. Leave for 10–15 minutes.
-
Critical Aeration (Validation Step): Remove the plate and leave it in a well-ventilated fume hood for at least 5–10 minutes to allow all background Cl₂ gas to evaporate.
-
System Validation: Spray a blank, empty corner of the plate with the KI/Starch solution. If the corner turns blue, background chlorine is still present. Wait longer. If it remains white, proceed.
-
-
Visualization: Spray the plate lightly with a solution of 1% KI and 1% soluble starch in water. Boc-L-isoleucineamide will instantly appear as a sharp blue-black spot against a white background.
Method B: Ninhydrin with Thermal Deprotection
Ninhydrin is the classic stain for amino acids, but it traditionally only reacts with free primary amines to form Ruhemann's purple.
The Causality: Because Boc-L-isoleucineamide's amine is protected, room-temperature ninhydrin will yield a false negative. However, the Boc group is thermally labile. By applying intense heat (~200°C) with a heat gun, the Boc group undergoes pyrolysis, releasing gaseous isobutylene and carbon dioxide. This unmasks the primary amine in situ on the silica gel, which then undergoes nucleophilic addition with the ninhydrin reagent[1.9].
Experimental Protocol:
-
Preparation: Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid[1.7].
-
Staining: Dip the developed and dried TLC plate into the ninhydrin solution. Wipe excess liquid from the back of the plate.
-
Thermal Cleavage: Heat the plate vigorously with a heat gun (set to >150°C).
-
Observation: The spot will slowly develop a pink/purple color as the Boc group falls off and the amine reacts. Note: Overheating will char the silica, turning the background brown and reducing contrast.
Method C: Phosphomolybdic Acid (PMA)
PMA is a universal, destructive redox stain. It is less sensitive than the previous two methods but requires less specialized preparation.
The Causality: PMA oxidizes a wide variety of organic compounds. During this redox reaction, the molybdenum in the PMA complex is reduced from Mo(VI) to Mo(V) or Mo(IV), changing the color of the reagent from yellow to a deep molybdenum blue/green[1.6].
Experimental Protocol:
-
Preparation: Prepare a 10% w/v solution of phosphomolybdic acid in ethanol.
-
Staining: Dip the TLC plate into the PMA solution and allow the excess ethanol to evaporate.
-
Development: Heat the plate evenly on a hot plate (120°C) or with a heat gun until blue/green spots appear on a yellow-green background.
Conclusion & Recommendations
For the routine analysis of Boc-L-isoleucineamide and similar protected peptide intermediates, the Chlorine / KI-Starch stain is objectively superior. It leverages both the carbamate and the primary amide functional groups, providing exceptional sensitivity without the need for harsh thermal degradation.
If rapid, qualitative monitoring is required and the lab is already equipped for standard amino acid synthesis, Ninhydrin is a viable alternative, provided the user understands the absolute necessity of high-temperature thermal deprotection to trigger the reaction.
References
-
Title: TLC Staining solutions. Source: Org Prep Daily. URL: [Link]
-
Title: Magic Formulas: TLC Stains. Source: University of Rochester (Not Voodoo). URL: [Link]
-
Title: TLC Visualization Reagents. Source: EPFL (École Polytechnique Fédérale de Lausanne). URL: [Link]
-
Title: 7.2 Chromatographic Methods (Synthesis of Peptides and Peptidomimetics). Source: Thieme Connect. URL: [Link]
-
Title: Let's talk about TLCs Part 4 - Ninhydrin Stain. Source: Curly Arrow. URL: [Link]
Safety Operating Guide
Personal protective equipment for handling N-tert-Butoxycarbonyl-L-isoleucineamide
Comprehensive Safety and Logistical Guide for Handling N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-L-Ile-NH2)
Introduction N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-L-Ile-NH2, CAS: 94888-34-3) is a fundamental protected amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS)[1]. With a molecular weight of 230.30 g/mol , this compound serves as a stable building block, allowing for selective deprotection and precise peptide chain assembly[1]. While Boc-protected amino acids generally exhibit a lower hazard profile compared to highly reactive coupling reagents, handling fine chemical powders presents specific inhalation and contact risks[2]. This guide provides researchers and drug development professionals with field-proven, self-validating protocols for the safe handling, operational workflow, and disposal of Boc-L-Ile-NH2.
Risk Assessment & Mechanistic Hazard Profile
To design an effective safety protocol, one must understand the causality behind the chemical's hazards:
-
Particulate Inhalation: Like many Boc-protected amino acids, Boc-L-Ile-NH2 is a fine, crystalline powder. The primary risk is mechanical irritation to the respiratory tract upon inhalation of aerosolized dust[2].
-
Dermal and Ocular Contact: The compound can cause mild to moderate irritation upon direct contact with mucous membranes or skin[2].
-
Solvent Synergy Risks: In SPPS, Boc-L-Ile-NH2 is rarely handled in isolation; it is typically dissolved in organic solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). The safety profile of the workflow is often dictated by the permeation rates of these solvents rather than the amino acid itself, necessitating strict adjustments to hand protection[3].
Personal Protective Equipment (PPE) Matrix
A rigorous risk assessment is crucial for selecting appropriate PPE[4]. The following matrix details the required equipment, grounded in quantitative performance metrics.
| PPE Category | Recommended Equipment | Quantitative Specification & Rationale |
| Eye Protection | ANSI Z87.1-compliant Safety Goggles | Protects against airborne particulates and solvent splashes during the dissolution phase[5]. |
| Hand Protection (Solid) | Nitrile Gloves (≥5-mil thickness) | Sufficient for handling the dry powder. Provides a physical barrier against dermal sensitization[5]. |
| Hand Protection (Liquid) | Neoprene or Double-Gloved Nitrile | Critical: If dissolving in DCM, standard nitrile offers <1 minute breakthrough time[3]. DMF also rapidly permeates thin nitrile[3]. |
| Respiratory Protection | N95 or P100 Particulate Respirator | N95 filters block ≥95% of particles (Most Penetrating Particle Size ~0.05 μm)[6]. P100 filters block ≥99.97%[7]. Required if handling outside a fume hood. |
| Body Protection | Flame-Resistant Laboratory Coat | Standard cotton or flame-resistant material to prevent static buildup and protect against solvent flammability[5]. |
Operational Plan: Safe Handling & Experimental Workflow
Adherence to a strict operational plan ensures both personal safety and the chemical integrity of the peptide synthesis workflow[5].
Step 1: Environmental Preparation
-
Verify that the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). This is a self-validating step to ensure aerosolized particles are actively pulled away from the breathing zone.
-
Clear the workspace of unnecessary clutter to prevent accidental spills.
-
Equip the hood with an anti-static weighing boat and an anti-static micro-spatula. Causality: Boc-amino acid powders readily accumulate static charge, causing them to repel from standard plastic spatulas and aerosolize into the environment.
Step 2: Weighing and Transfer
-
Don all required PPE (Nitrile gloves, goggles, lab coat)[8].
-
Pre-weigh the anti-static boat on an analytical balance.
-
Carefully transfer Boc-L-Ile-NH2 using smooth, deliberate motions to minimize dust generation[5].
-
Seal the primary container immediately after use to prevent moisture ingress, which can degrade the Boc protecting group over time.
Step 3: Dissolution and Activation
-
Transfer the weighed solid into a dry reaction vessel.
-
Add the appropriate solvent (e.g., DMF or DCM). Safety Check: If using DCM, ensure you have upgraded your hand protection to neoprene or a specialized chemical-resistant laminate, as DCM permeates nitrile almost instantly[3].
-
Proceed with the addition of coupling reagents (e.g., DIC/HOBt) under continuous stirring.
Workflow Visualization
The following diagram illustrates the logical progression of the handling and emergency response protocol.
Figure 1: Standard operational workflow and emergency response protocol for handling Boc-L-Ile-NH2.
Disposal & Waste Management Plan
Proper disposal of Boc-L-Ile-NH2 and its associated byproducts is essential for regulatory compliance and environmental protection[5]. Notably, the Boc deprotection step is advantageous for "green chemistry" as it primarily generates gaseous byproducts (isobutylene and carbon dioxide), significantly reducing solid waste burdens[9]. However, the unreacted monomer and solvents require strict management.
Solid Waste Management:
-
Unused Product: Collect any spilled or expired Boc-L-Ile-NH2 powder in a sealable, chemically compatible container. Label clearly as "Hazardous Solid Waste - Boc-Protected Amino Acid"[5].
-
Contaminated Consumables: Weighing boats, pipette tips, and disposable gloves that contacted the chemical must be placed in a designated solid hazardous waste bin[5]. Do not dispose of these materials in standard municipal trash.
Liquid Waste Management:
-
Segregation: Solutions containing Boc-L-Ile-NH2 must be strictly segregated based on the solvent used[5].
-
Halogenated vs. Non-Halogenated: If the amino acid was dissolved in DCM, the waste must be routed into a "Halogenated Organic Waste" carboy. If dissolved in DMF or alcohols, it belongs in the "Non-Halogenated Organic Waste" container.
-
Labeling: Ensure all liquid waste containers list the approximate concentration of the amino acid and the exact solvent composition to prevent dangerous cross-reactions in waste storage.
References
-
Parcil Safety , "Understanding Respirator Filter Ratings: N95, P100, and Beyond". Source: [Link]
-
University of Pennsylvania EHRS , "Nitrile Glove Chemical-Compatibility Reference". Source:[Link]
-
MDPI , "Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles". Source:[Link]
Sources
- 1. BOC-L-ILE-NH2 , 94888-34-3 - CookeChem [cookechem.com]
- 2. Buy Boc-gly-pro-OH | 14296-92-5 [smolecule.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. tandfonline.com [tandfonline.com]
- 7. parcilsafety.com [parcilsafety.com]
- 8. Buy (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | 218938-64-8 [smolecule.com]
- 9. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
